5-Iodo-2'-deoxytubercidin
Description
Properties
IUPAC Name |
(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIRHQRQZIIRT-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 5-Iodotubercidin (5-IT) as a Potent Adenosine Kinase Inhibitor
[1]
Executive Summary & Mechanism of Action
5-Iodotubercidin (5-IT) is a pyrrolo[2,3-d]pyrimidine nucleoside analog (7-deazaadenosine class) where the iodine atom at position 5 (corresponding to position 7 of the purine ring) and the 7-deaza modification confer resistance to adenosine deaminase (ADA) and high affinity for adenosine kinase (ADK).[1]
Core Mechanism[1]
-
Target: Adenosine Kinase (ADK) [EC 2.7.1.20].[1]
-
Binding Mode: 5-IT acts as an adenosine mimic . It competitively inhibits the phosphorylation of endogenous adenosine to AMP.[1] By blocking this salvage pathway—which is the primary route of adenosine clearance under physiological conditions—5-IT drastically elevates intracellular and extracellular adenosine levels.[1]
-
Downstream Effect: The accumulation of adenosine activates P1 purinergic receptors (
), leading to potent anticonvulsant, analgesic, and anti-inflammatory effects.[1]
Pharmacological Profile
| Parameter | Value / Characteristic |
| Primary Target | Adenosine Kinase (ADK) |
| Potency (IC₅₀) | 26 nM (Human/Rat ADK) |
| Binding Type | Competitive (vs Adenosine); ATP-mimetic properties cited in some contexts |
| ADA Resistance | High (due to 7-deaza structure) |
| Off-Target Hits | CK1 (0.4 µM), Insulin Receptor TK (3.5 µM), CK2 (10.9 µM), PKC (27.7 µM) |
| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Poor) |
Chemical Structure & Stability[1]
Understanding the structural difference is vital for assay selection.[1]
-
5-Iodotubercidin (The Inhibitor): Contains a Ribose sugar (
and ).[1] Required for ADK recognition.[1][2] -
5-Iodo-2'-deoxytubercidin (The DNA Label): Contains a 2'-Deoxyribose sugar.[1] Recognized by Deoxycytidine Kinase (dCK) and DNA Polymerases, not ADK.[1]
Stability & Storage[3]
Pathway Visualization: Purine Salvage & Inhibition
The following diagram illustrates the precise intervention point of 5-Iodotubercidin within the purine salvage pathway and its distinction from the deoxy-analog pathway.
Caption: 5-Iodotubercidin blocks ADK-mediated phosphorylation of Adenosine to AMP, causing Adenosine accumulation and receptor activation.[1] The deoxy-analog (right, gray) operates on DNA pathways.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, precipitation-free stock for biological assays.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water or ethanol for high-concentration stocks.[1]
-
Calculation:
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Aliquot: Dispense into light-protective (amber) tubes (20–50 µL aliquots) to minimize freeze-thaw cycles.
-
Storage: Store at -20°C.
Protocol B: In Vitro Adenosine Kinase Inhibition Assay (Coupled)
Objective: Determine IC₅₀ of 5-IT against purified recombinant Human ADK.[1] Principle: ADK converts Inosine (surrogate substrate) + ATP → IMP + ADP.[1] IMP is oxidized by IMP Dehydrogenase (IMPDH) to XMP, reducing NAD+ to NADH (measured at 340 nm).[1]
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT.[1]
-
Substrates: 100 µM ATP, 50 µM Inosine.[1]
-
Enzymes: Recombinant hADK (5 nM), IMPDH (excess, 0.1 U/mL).[1]
-
Cofactor: 500 µM NAD+.[1]
Workflow:
-
Plate Prep: Add 5 µL of 5-IT (serial dilutions in 10% DMSO/Buffer) to a 96-well UV-transparent plate.
-
Master Mix: Prepare a mix of Buffer, ATP, NAD+, and IMPDH.[1] Add 40 µL to each well.
-
Enzyme Addition: Add 5 µL of hADK to initiate the pre-incubation (10 min at 25°C).
-
Start Reaction: Add 50 µL of Inosine substrate solution.
-
Detection: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes at 25°C.
-
Analysis: Calculate slope (rate) for each concentration. Plot % Activity vs. Log[Inhibitor] to derive IC₅₀.[1]
-
Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., ABT-702) IC₅₀ check.[1]
-
Protocol C: Cell-Based Adenosine Accumulation Assay
Objective: Validate functional ADK inhibition in live cells (e.g., Astrocytes or HEK293).
-
Seeding: Seed cells (10,000/well) in 96-well plates; incubate 24h.
-
Treatment: Replace media with serum-free media containing 5-IT (0.1 nM – 10 µM) for 30 minutes.
-
Challenge: Add [³H]-Adenosine (or fluorescent adenosine analog) for 10 minutes.
-
Termination: Wash cells 3x with ice-cold PBS containing 10 µM Dipyridamole (blocks ENT transporter efflux).
-
Lysis: Lyse cells with 0.1 M NaOH.
-
Measurement: Measure intracellular radioactivity (Liquid Scintillation).
-
Result: 5-IT should reduce intracellular [³H]-Adenosine accumulation (by blocking the "metabolic trap" of phosphorylation to AMP) and increase extracellular levels.[1]
-
Comparative Data Summary
| Compound | Target | IC₅₀ (nM) | Primary Application |
| 5-Iodotubercidin | Adenosine Kinase | 26 | Seizure/Pain Research, Kinase Profiling |
| ABT-702 | Adenosine Kinase | 1.7 | High-selectivity reference inhibitor |
| 5'-Amino-5'-deoxy-5-IT | Adenosine Kinase | 0.6 | Ultra-potent analog (Research grade) |
| 5-Iodo-2'-deoxyuridine | DNA Polymerase | N/A* | Antiviral, Radiosensitizer |
*Not a potent ADK inhibitor; IC₅₀ > 10 µM or inactive.
References
-
Ugarkar, B. G., et al. (2000).[1][4][5] Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues.[1] Journal of Medicinal Chemistry, 43(15), 2883–2893.[1][4] Link
-
Wiesner, J. B., et al. (1999).[1] Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy.[1] Trends in Pharmacological Sciences, 20(3), 111-118.[1] Link
-
Boison, D. (2013).[1] Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906–943.[1] Link
-
Zhang, X., et al. (2013).[1][6] Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential.[1][6][7] PLoS ONE, 8(5), e62527.[1][6] Link
-
Parkinson, F. E., et al. (1996).[1][3] Inhibitory effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells.[1][8] Journal of Pharmacology and Experimental Therapeutics, 277(3), 1397–1403.[1] Link
Sources
- 1. 5-(123I)Iodo-2'-deoxyuridine | C9H11IN2O5 | CID 179629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. 5-Iodotubercidin CAS 24386-93-4 | 407900 [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Discovery of Novel 5-Iodotubercidin Analogues
Part 1: Executive Summary & Strategic Rationale
5-Iodotubercidin (5-IT) represents a privileged scaffold in nucleoside medicinal chemistry. Structurally defined as a 7-deazapurine nucleoside, it functions as a potent, nanomolar inhibitor of Adenosine Kinase (AK) (IC₅₀ ~ 26 nM). By blocking the phosphorylation of adenosine to AMP, 5-IT elevates extracellular adenosine levels, triggering beneficial downstream signaling via A1 and A2A receptors.
While historically studied for anticonvulsant and cardioprotective properties, recent high-impact screenings have repositioned 5-IT and its analogues as critical leads for antiviral therapeutics (specifically SARS-CoV-2 RdRp inhibition) and oncology (genotoxic mechanisms in p53-null tumors).
This guide provides a blueprint for the synthesis, structural diversification, and validation of novel 5-IT analogues, moving beyond the parent compound to next-generation derivatives with improved selectivity and pharmacokinetic profiles.
Part 2: Mechanism of Action & Signaling Architecture
To design effective analogues, one must understand the dual-mechanism of 5-IT. Unlike simple competitive inhibitors, 5-IT acts as both a metabolic regulator and a molecular imposter.
-
Adenosine Kinase Inhibition: 5-IT binds to the AK active site, preventing the salvage of adenosine. This leads to a surge in local adenosine, which acts as an endogenous anticonvulsant and anti-inflammatory agent.
-
Nucleic Acid Incorporation: In proliferative cells (cancer/viral replication), 5-IT can be triphosphorylated and incorporated into DNA/RNA, causing chain termination or template lethality.
Visualization: The Adenosine Salvage & Inhibition Pathway
Caption: Mechanistic blockade of Adenosine Kinase by 5-Iodotubercidin, leading to intracellular adenosine accumulation and downstream receptor signaling.[1][2][3]
Part 3: Chemical Synthesis Protocols
The synthesis of 5-IT analogues relies on two primary strategies: Direct Electrophilic Halogenation of the tubercidin scaffold and Pd-Catalyzed Cross-Coupling for C5 diversification.
Protocol A: Regioselective Synthesis of 5-Iodotubercidin
Rationale: This protocol utilizes the electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring (specifically C5) for electrophilic aromatic substitution. It is the most efficient route to the parent scaffold.
Reagents:
-
Tubercidin (7-deazaadenosine)
-
N-Iodosuccinimide (NIS)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve Tubercidin (1.0 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (10% MeOH in DCM). The product (5-IT) will appear as a less polar spot compared to Tubercidin.
-
Quench: Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ (to remove excess iodine) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% MeOH/DCM).
-
Validation: ¹H NMR should show the disappearance of the C5-proton signal (typically a doublet ~6.3 ppm in the parent) and retention of the C6-proton singlet.
Protocol B: C5-Diversification via Suzuki-Miyaura Coupling
Rationale: The iodine at C5 serves as an excellent handle for Palladium-catalyzed cross-coupling, allowing the introduction of aryl, heteroaryl, or vinyl groups to explore the hydrophobic pocket of the AK active site.
Reagents:
-
Boronic Acid/Ester (R-B(OH)₂)
-
Pd(dppf)Cl₂[6]·DCM (Catalyst)
-
Na₂CO₃ (2M aqueous)
-
1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Setup: In a microwave vial, combine 5-Iodotubercidin (1.0 eq), Boronic Acid (1.5 eq), and Na₂CO₃ (3.0 eq).
-
Solvent & Degassing: Add Dioxane/Water (4:1, 0.05 M). Sparge with Argon for 10 minutes to remove O₂. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂[6]·DCM (0.05 eq). Seal the vial immediately.
-
Reaction: Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through a Celite pad, washing with MeOH. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the C5-analogue.
Visualization: Synthetic Pathway[6]
Caption: Divergent synthesis of 5-IT analogues starting from Tubercidin, utilizing C5-iodine as a reactive handle.
Part 4: Structure-Activity Relationship (SAR) & Library Design
To optimize the scaffold, modifications should be targeted based on the binding mode within Adenosine Kinase.
| Position | Modification Strategy | SAR Insight |
| C5 (Base) | Halogens (I, Br), Aryl, Heteroaryl | Critical Determinant. Iodine fills a hydrophobic pocket. Bulky aryl groups can improve selectivity but may reduce potency if too large. |
| C4 (Exocyclic N) | -NH₂, -NHMe, -OH | The free amine is essential for H-bonding with the enzyme backbone. Alkylation generally reduces activity. |
| C7 (Deaza) | C-H, C-Halogen | The C7-H is characteristic of the tubercidin scaffold. Substitution here is difficult but affects electronic properties of the ring. |
| 5' (Sugar) | -OH, -NH₂, -H (Deoxy) | High Impact. 5'-amino-5'-deoxy analogues often show picomolar potency (e.g., IC₅₀ < 1 nM) by mimicking the transition state or improving electrostatic interactions. |
| 2'/3' (Sugar) | -OH, -F, -H | Removal of hydroxyls (deoxy) generally reduces solubility and potency, but 2'-F can improve metabolic stability against nucleases. |
Lead Optimization Recommendation: Prioritize the synthesis of 5'-amino-5'-deoxy-5-iodotubercidin . This combines the C5-iodine potency driver with the 5'-amino kinase-recognition motif.
Part 5: Biological Validation Protocols
Every synthesized analogue must undergo a standardized validation loop.
Adenosine Kinase (AK) Inhibition Assay
Objective: Determine IC₅₀ values.[1][2]
-
Method: Radiometric assay measuring the conversion of [³H]-Adenosine to [³H]-AMP.
-
Protocol: Incubate recombinant human AK with [³H]-Adenosine (1 µM) and varying concentrations of the analogue. Stop reaction with EDTA. Separate AMP from Adenosine using DEAE-cellulose filter papers. Count radioactivity.
-
Control: Use 5-Iodotubercidin (IC₅₀ = 26 nM) as the positive control.[1]
Cytotoxicity Screening (MTT/CellTiter-Glo)
Objective: Assess therapeutic window (Selectivity Index).
-
Cell Lines: HCT-116 (Colon Cancer), Vero E6 (Viral host), and primary hepatocytes (Toxicity control).
-
Threshold: A viable drug candidate should have a Selectivity Index (CC₅₀/IC₅₀) > 10.
References
-
Zhang, X., et al. (2013).[1] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE. Link
-
Ugarkar, B. G., et al. (2000). "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues."[2] Journal of Medicinal Chemistry. Link
-
Sun, Y., et al. (2022). "5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis."[7] Antiviral Research. Link
-
Wiesner, K., et al. (1999). "Structure-Activity Relationships of Novel Adenosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Seela, F., & Ming, X. (2007). "7-Deazapurine Glycosides: Synthesis and Properties." Current Protocols in Nucleic Acid Chemistry. Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. 5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of 5-Iodotubercidin in modulating NFκB signaling pathways
Topic: The Role of 5-Iodotubercidin in Modulating NFκB Signaling Pathways Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Dual-Modality of 5-Iodotubercidin
5-Iodotubercidin (5-ITu) is frequently mischaracterized solely as an Adenosine Kinase (AK) inhibitor. While it remains the gold standard for AK inhibition (
For the senior scientist, 5-ITu represents a bimodal molecular probe :
-
At Nanomolar Concentrations (<50 nM): It functions as a highly specific AK inhibitor, modulating NFκB indirectly via adenosine receptor signaling (A2A/A2B) and the accumulation of extracellular adenosine.
-
At Micromolar Concentrations (>1 µM): It acts as a pleiotropic kinase inhibitor—specifically targeting the IKK complex and Haspin —thereby directly suppressing the NFκB survival checkpoint and sensitizing cells to RIPK1-dependent necroptosis.
This guide dissects these distinct mechanisms, providing validated protocols to utilize 5-ITu as a switch for controlling cell fate decisions between survival (NFκB-driven) and programmed necrosis.
Molecular Profile & Kinase Selectivity
To use 5-ITu effectively, one must understand its "off-target" profile, which becomes the primary mechanism of action in NFκB blockade.
| Target | IC50 / Ki | Physiological Consequence |
| Adenosine Kinase (AK) | 26 nM | Increases intracellular/extracellular adenosine; indirect NFκB modulation. |
| Haspin (GSG2) | ~9 nM | Histone H3T3 phosphorylation blockade; affects mitosis. |
| CK1 (Casein Kinase 1) | 0.4 µM | Wnt/β-catenin pathway modulation. |
| IKK Complex | ~1 - 5 µM * | Direct suppression of IκBα re-synthesis; blocks NFκB survival signals. |
| ERK2 | Variable | Downstream MAPK suppression. |
Note: While direct cell-free IC50 for IKK varies by isoform, cellular assays confirm functional suppression of IKK signaling at 2-5 µM.
Mechanistic Deep Dive: The NFκB / Necroptosis Switch
The most potent application of 5-ITu in immunology and oncology is its ability to dismantle the NFκB-driven survival checkpoint during TNFα signaling.
The Biological Logic
Normally, TNFα stimulation recruits RIPK1. To prevent cell death, the IKK complex (IKKα/β) phosphorylates IκBα, leading to its degradation and the nuclear translocation of NFκB (p65/p50). NFκB then drives the transcription of survival genes (e.g., cFLIP, IκBα re-synthesis) that inhibit the lethal formation of the RIPK1/RIPK3 necrosome.
5-ITu disrupts this failsafe:
-
Inhibition of IKK: 5-ITu blocks the signaling required for IκBα re-synthesis.
-
Loss of Survival Signals: Without NFκB-driven cFLIP expression, the checkpoint on RIPK1 is lifted.
-
Necroptosis Induction: RIPK1 autophosphorylates (S166), recruits RIPK3 and MLKL, and drives necrotic cell death.
Pathway Visualization
Caption: 5-ITu acts as a molecular switch (blue hexagon), blocking IKK signaling. This prevents NFκB-mediated survival gene expression, allowing RIPK1 to transition from a survival scaffold to a lethal necroptosis driver.
Validated Experimental Protocols
A. Preparation & Handling
-
Solubility: 5-ITu is hydrophobic.
-
Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM. (Solubility limit ~100 mg/mL).[1]
-
Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid freeze-thaw cycles.
-
Working Solution: Dilute directly into pre-warmed culture media. Ensure final DMSO concentration is <0.5%.
-
B. Protocol: Sensitizing Cells to TNFα-Induced Necroptosis
Objective: To demonstrate 5-ITu's ability to block NFκB survival signals and induce cell death in resistant lines (e.g., MEFs, HT-29).
Reagents:
-
Recombinant Human/Mouse TNFα.
-
5-Iodotubercidin (Stock: 10 mM).
-
zVAD-fmk (Pan-caspase inhibitor, optional control to prove necroptosis vs apoptosis).
-
Necrostatin-1s (RIPK1 inhibitor, negative control).
Workflow:
-
Seeding: Plate cells (e.g., L929 or MEFs) at 70% confluence in 6-well plates.
-
Pre-treatment (Critical):
-
Treat cells with 5-ITu (2.0 µM) for 30 minutes prior to cytokine stimulation.
-
Control A: DMSO Vehicle.[1]
-
Control B: 5-ITu + Necrostatin-1s (10 µM) – This confirms death is RIPK1-dependent.
-
-
Stimulation:
-
Add TNFα (20 ng/mL) directly to the media containing 5-ITu.
-
-
Incubation:
-
Incubate for 4 – 6 hours (Western Blot readout) or 18 – 24 hours (Viability readout).
-
-
Readouts:
-
Western Blot: Lysate collection at 4 hours.
-
Target 1:IκBα (Look for lack of re-synthesis in 5-ITu samples vs Control).
-
Target 2:p-RIPK1 (S166) (Look for strong induction in 5-ITu samples).
-
-
Cell Viability: ATP-based assay (CellTiter-Glo) or PI staining. 5-ITu + TNFα should induce >80% cell death, reversible by Necrostatin-1s.
-
C. Protocol: Adenosine Kinase Inhibition (Low Dose)
Objective: To study purinergic signaling without broad kinase off-target effects.
-
Concentration: Use 50 nM - 100 nM 5-ITu.
-
Incubation: 1 hour pre-incubation.
-
Validation: Measure extracellular adenosine levels via HPLC or use an adenosine sensor. Do not expect robust RIPK1/NFκB blockade at this concentration.
Data Summary & Troubleshooting
| Observation | Interpretation | Corrective Action |
| No cell death with 5-ITu + TNFα | Cell line may be RIPK3 null (e.g., HeLa, HEK293). | Confirm RIPK3 expression by Western Blot. |
| Death is not rescued by Nec-1s | Death might be Apoptosis (Caspase-8 driven). | Add zVAD-fmk (20 µM) to the cocktail. |
| High toxicity with 5-ITu alone | Off-target inhibition of essential kinases (e.g., CDK1, Haspin) over prolonged periods. | Limit exposure time to <24h or titrate dose down to 1 µM. |
| IκBα levels remain high | 5-ITu concentration too low to inhibit IKK. | Increase 5-ITu to 2-5 µM. |
References
-
Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. Source: PLOS ONE (2013).[2] URL:[Link][2]
-
5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling. Source:[3] Cell Death & Disease / NIH PMC (2023). URL:[Link]
-
5-Iodotubercidin Is a Potent Haspin Inhibitor. Source:[4][5][6][7] Chemistry & Biology (2011). URL:[Link]
-
Adenosine kinase inhibitors: Synthesis, enzyme inhibition, and antiseizure activity. Source: Journal of Medicinal Chemistry (2005). URL:[Link]
-
Protocol to conduct equilibrium solubility experiments (WHO Technical Report). Source: World Health Organization. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Utilizing 5-Iodo-2'-deoxytubercidin as a Molecular Probe in Viral Replication Studies
The following technical guide details the utilization of 5-Iodo-2'-deoxytubercidin (chemically known as 7-iodo-7-deaza-2'-deoxyadenosine ) in viral replication research.
Note on Nomenclature: This guide rigorously distinguishes between 5-Iodo-2'-deoxytubercidin (the DNA-compatible scaffold discussed here) and 5-Iodotubercidin (5-Itu) , a ribose-containing Adenosine Kinase inhibitor used in metabolic studies.
Executive Summary
5-Iodo-2'-deoxytubercidin (7-iodo-7-deaza-2'-deoxyadenosine) is a specialized nucleoside analog serving as a high-fidelity molecular scaffold in virology. Unlike traditional antivirals that act as obligate chain terminators, this compound is primarily utilized as a functionalizable precursor for creating labeled DNA probes and studying viral polymerase kinetics. Its unique 7-deaza structure eliminates Hoogsteen hydrogen bonding, reducing secondary structure artifacts in GC-rich viral genomes (e.g., Herpesviridae), while the iodine atom at the 7-position provides a reactive handle for attaching fluorophores, electrochemical tags, or affinity ligands without disrupting Watson-Crick base pairing.
Molecular Profile & Mechanism
Chemical Identity
-
IUPAC Name: (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
-
Common Synonyms: 7-Iodo-7-deaza-2'-deoxyadenosine; 5-Iodo-2'-deoxytubercidin.
-
CAS Number: 166247-63-8
-
Molecular Weight: 392.15 g/mol
Mechanism of Action in Research
The utility of 5-Iodo-2'-deoxytubercidin relies on two structural features:
-
7-Deaza Modification: The replacement of Nitrogen-7 with Carbon prevents the formation of Hoogsteen hydrogen bonds. This destabilizes G-quadruplexes and stable hairpins often found in viral promoters, facilitating the replication and sequencing of difficult viral templates.
-
5-Iodo Functionalization: The iodine atom is sterically located in the major groove of the DNA helix when incorporated. It is non-perturbing to the polymerase active site, allowing the triphosphate form (5-I-7-deaza-dATP) to be accepted as a substrate by various viral DNA polymerases (e.g., Vaccinia, HSV, and thermophilic variants).
Functionalization Workflow
The iodine "handle" allows for Sonogashira cross-coupling , enabling the attachment of bulky groups (fluorophores, ferrocene) before enzymatic incorporation.
Figure 1: The functionalization workflow transforming the inert scaffold into an active viral probe.
Applications in Viral Replication
Probing Polymerase Fidelity and Kinetics
Researchers use the triphosphate derivative (5-I-7-deaza-dATP) to study the steric tolerance of viral DNA polymerases. Because the iodine (or attached linker) projects into the major groove, successful incorporation measures the enzyme's ability to handle modified substrates.
-
Application: Comparing incorporation efficiency between Wild-Type and Mutant viral polymerases (e.g., drug-resistant HIV RT or HBV Pol mutants).
-
Outcome: 7-substituted analogs often show higher affinity than natural dATP due to increased base stacking, stabilizing the polymerase-DNA complex for crystallographic studies.
Synthesis of "Clickable" Viral Genomes
By feeding cells or cell-free systems with the modified nucleotide, the analog is incorporated into the nascent viral genome.
-
Method: The iodine can be replaced with an ethynyl group (using the scaffold). The resulting 7-ethynyl-7-deaza-dATP is incorporated into replicating viral DNA.
-
Detection: Post-labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide allows visualization of viral replication compartments (factories) in infected cells.
Electrochemical Genosensors
For diagnostic development, the scaffold is coupled with ferrocene (redox label).
-
Protocol: Primer Extension (PEX) using a specific viral primer and the ferrocene-labeled dATP.
-
Result: The electrochemical signal confirms the presence of the viral target sequence with high sensitivity, as the modified base is site-specifically incorporated.
Experimental Protocols
Solubility and Storage
-
Solubility: Soluble in DMSO (up to 50 mM) and DMF. Sparingly soluble in water.
-
Storage: Store solid at -20°C, protected from light (iodine-carbon bonds can be photosensitive). Store DMSO stocks at -80°C.
-
Stability: Avoid acidic conditions which may promote glycosidic bond cleavage, although the 7-deaza bond is generally more stable than the natural purine bond.
Protocol: Primer Extension (PEX) Assay
Objective: To verify incorporation of the modified nucleotide by a viral polymerase.
Reagents:
-
Template: Synthetic DNA oligonucleotide mimicking the viral gene of interest (e.g., HSV UL30).
-
Primer: 5'-Cy5 labeled primer complementary to the template.
-
Enzyme: KOD XL, Vent (exo-), or purified Viral Polymerase.
-
Nucleotide Mix: dGTP, dCTP, dTTP (natural) + 5-Iodo-7-deaza-dATP (or its labeled derivative).
Step-by-Step:
-
Annealing: Mix Primer (1 µM) and Template (1.5 µM) in reaction buffer. Heat to 95°C for 3 min, cool slowly to RT.
-
Extension Mix: Add Polymerase (0.1–1 U) and dNTP mix (200 µM each).
-
Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C for viral pols, 60°C for thermophilic) for 15–60 minutes.
-
Termination: Stop reaction with Stop Solution (95% formamide, 20 mM EDTA).
-
Analysis: Resolve products on a 15% denaturing PAGE (polyacrylamide gel).
-
Data Interpretation:
-
Full Length Product: Indicates successful incorporation and extension.
-
Pause Sites: Indicates steric hindrance at the modification site.
-
Data Presentation: Incorporation Efficiency
When comparing the modified analog to natural dATP, structure your data as follows:
| Substrate | Polymerase | Concentration (µM) | % Full Extension | Relative Efficiency (Vmax/Km) |
| dATP (Control) | HIV-1 RT | 10 | 98% | 1.0 (Ref) |
| 5-Iodo-7-deaza-dATP | HIV-1 RT | 10 | 95% | 0.92 |
| 7-Alkynyl-7-deaza-dATP | HIV-1 RT | 10 | 88% | 0.85 |
| 5-Iodo-dUTP | HIV-1 RT | 10 | 60% | 0.45 |
Note: 7-deaza analogs typically outperform 5-substituted pyrimidines in polymerase acceptance.
References
-
Hocek, M. et al. (2007).[1] "Ferrocenylethynyl Derivatives of Nucleoside Triphosphates: Synthesis, Incorporation, Electrochemistry, and Bioanalytical Applications." Chemistry – A European Journal. Link
-
Seela, F. & Davydova, H. (2006). "7-Deaza-adenine-DNA: bulky 7-iodo substituents or hydrophobic 7-hexynyl chains are well accommodated in the major groove of oligonucleotide duplexes." Nucleic Acids Research.[2] Link
-
TCI Chemicals. (2024). "Product Specification: 5-Iodo-2'-deoxytubercidin (CAS 166247-63-8)." TCI Product Catalog. Link
-
Kielkowski, P. et al. (2014). "Polymerase synthesis of DNA labeled with stable nitroxyl radicals for EPR studies." Nucleic Acids Research.[2] Link
-
Cahová, H. et al. (2008). "Cross-Coupling Modification of Nucleoside Triphosphates, PEX, and PCR Construction of Base-Modified DNA." ACS Symposium Series. Link
Sources
The history and initial clinical studies of 5-iodo-2'-deoxyuridine
The History and Initial Clinical Studies of 5-Iodo-2'-Deoxyuridine: A Technical Guide
Abstract This technical guide examines the genesis, mechanism, and pivotal clinical validation of 5-iodo-2'-deoxyuridine (Idoxuridine or IDU), the first FDA-approved antiviral drug. Authored for drug development professionals, this document reconstructs the molecular logic that led William Prusoff to synthesize IDU in 1959 and details the subsequent 1962 clinical studies by Herbert Kaufman that revolutionized the treatment of Herpes Simplex Keratitis (HSK).
Chemical Genesis: The Logic of Lethal Synthesis
The development of IDU was not a random discovery but a rational application of "lethal synthesis"—the concept that a structural analog can mimic a natural metabolite, enter a metabolic pathway, and disrupt it from within.
Molecular Mimicry
The core hypothesis relied on the van der Waals radii of the substituents at the 5-position of the pyrimidine ring. Thymidine contains a methyl group (-CH₃) at this position. Prusoff hypothesized that replacing this methyl group with an iodine atom would create a molecule that cellular enzymes could not distinguish from thymidine due to steric similarity.
| Substituent | Van der Waals Radius (Å) | Steric Implication |
| Methyl (-CH₃) | 2.00 | Natural substrate for Thymidine Kinase (TK) |
| Iodine (-I) | 2.10 | Sufficiently similar to trick TK; sufficiently different to disrupt base pairing |
| Bromine (-Br) | 1.85 | Also a thymidine analog (BrdU), but with different mutagenic properties |
Synthesis Strategy (Prusoff, 1959)
The original synthesis reported by Prusoff in Biochimica et Biophysica Acta involved the direct iodination of 2'-deoxyuridine. Unlike modern radiolabeling methods that often use iododemetallation of organotin precursors, the early chemical synthesis utilized electrophilic aromatic substitution.
-
Precursor: 2'-deoxyuridine (dU).[1]
This synthesis yielded a compound that was stable enough for topical formulation but, as later pharmacokinetic studies revealed, rapidly catabolized systemically.
Mechanism of Action: The Trojan Horse
IDU functions as a prodrug. It is biologically inert until phosphorylated by kinases. Its antiviral selectivity is driven by the promiscuity of viral thymidine kinases (like HSV-TK) compared to mammalian kinases, although IDU is less selective than modern analogs like Acyclovir.
Pathway of Incorporation
Once inside the cell, IDU competes with thymidine for phosphorylation.
-
Phosphorylation: Converted to IDU-monophosphate (IDU-MP) by Thymidine Kinase.
-
Triphosphorylation: Further phosphorylated to the triphosphate form (IDU-TP).
-
Incorporation: DNA Polymerase mistakenly incorporates IDU-TP into the viral DNA chain in place of Thymidine.
Consequences of Incorporation
The iodine atom alters the electron distribution of the pyrimidine ring. This leads to:
-
Mispairing: The enol form of iodouracil is more stable than that of thymine, increasing the frequency of pairing with Guanine (G) instead of Adenine (A).
-
Steric Hindrance: The bulky iodine atom can distort the DNA helix.
-
Chain Termination (Partial): While not a pure chain terminator, the accumulated structural defects lead to non-functional viral proteins and replication failure.
Figure 1: Mechanism of Action. IDU competes with thymidine, is phosphorylated by thymidine kinase, and incorporates into viral DNA, causing lethal defects.
Preclinical Validation: The Plaque Reduction Assay
Before human trials, the antiviral activity of IDU was established using plaque reduction assays. This protocol remains a gold standard for determining the IC50 of antiviral compounds.
Representative Protocol (Historical Reconstruction):
-
Cell Culture: Monolayers of Vero (African green monkey kidney) or HeLa cells are grown to confluency in 6-well plates.
-
Infection: Cells are inoculated with Herpes Simplex Virus (HSV-1) at a specific Multiplicity of Infection (MOI), typically 0.01 PFU/cell.
-
Adsorption: Incubate for 1 hour at 37°C to allow virus entry.
-
Treatment: Remove inoculum and overlay with methylcellulose medium containing serial dilutions of IDU (e.g., 0.1 µg/mL to 100 µg/mL).
-
Incubation: Incubate for 48–72 hours until plaques are visible in control wells.
-
Fixation & Staining: Fix cells with formaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count clear plaques (zones of cell death). Calculate the % reduction compared to untreated controls.
The Pivotal Clinical Study: Kaufman (1962)
In 1962, Herbert Kaufman published the results of the first successful treatment of Herpes Simplex Keratitis (HSK) with IDU in Archives of Ophthalmology. This study is historically significant as it provided the first proof-of-concept that a viral infection could be cured by a drug.
Study Design
-
Indication: Dendritic Keratitis (superficial corneal infection caused by HSV).[7][8][9]
-
Regimen: 0.1% IDU solution administered topically every hour during the day and every two hours at night.
-
Control: Placebo (distilled water or saline) in a double-blind setup (in subsequent validation phases).
Clinical Outcomes
Kaufman’s data demonstrated a dramatic divergence in healing times between treated and untreated eyes.[10]
| Parameter | IDU Treated Group | Placebo/Control Group |
| Healing Time (Superficial) | ~3 Days (Average) | >14 Days (often with scarring) |
| Clinical Cure Rate (7 Days) | >70% | <25% |
| Odds Ratio (Healing) | 3.59 (Better than placebo) | N/A |
| Scarring | Minimal to None | Frequent stromal scarring |
Data aggregated from Kaufman et al. (1962) and subsequent meta-analyses (Wilhelmus, 2010).
The "Kaufman Protocol" Workflow
The success of the trial depended on a rigorous dosing schedule due to the rapid washout of the drug from the tear film and its inability to penetrate deep stroma effectively.
Figure 2: The 1962 Clinical Workflow. The rigorous hourly dosing was critical to maintain therapeutic levels in the cornea.
Systemic Failure and Toxicity
While IDU was a triumph for topical ophthalmology, it failed as a systemic antiviral.
-
Metabolic Instability: IDU is rapidly metabolized by hepatic aldehyde oxidase to 5-iodouracil and uracil, giving it a plasma half-life of only minutes.
-
Toxicity: Because IDU is incorporated into the DNA of any rapidly dividing cell (not just virus-infected ones), it causes severe bone marrow suppression (leukopenia, thrombocytopenia) and stomatitis when given systemically.
-
Teratogenicity: The incorporation into DNA makes it a potent teratogen.
Legacy
IDU paved the way for the "Golden Age" of antiviral discovery. It proved that viruses were not invincible. Its limitations—toxicity and low selectivity—drove the search for more specific agents, leading eventually to the synthesis of Acyclovir, which requires a viral kinase for its initial phosphorylation, thus solving the toxicity problem IDU presented.
References
-
Prusoff, W. H. (1959).[11] Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32(1), 295-296.
-
Kaufman, H. E., Nesburn, A. B., & Maloney, E. D. (1962).[12] IDU Therapy of Herpes Simplex.[10] Archives of Ophthalmology, 67(5), 583-591.[12]
-
Wilhelmus, K. R. (2010). Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis.[7][8][9] Cochrane Database of Systematic Reviews.
-
Batsanov, S. S. (2001). Van der Waals Radii of Elements. Inorganic Materials, 37, 871–885.[13]
Sources
- 1. The preparation of clinical grade 5-[123I]iodo-2'-deoxyuridine and 5-[125I]iodo-2'-deoxyuridine with high in vitro stability and the potential for early proliferation scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The treatment of herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicine: Drug Against a Virus | TIME [time.com]
- 11. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The treatment of herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Standard Experimental Protocols for 5-Iodo-2'-deoxytubercidin
Subtitle: Structural Biology Applications, Enzymatic Incorporation, and Handling of Halogenated 7-Deaza Nucleosides
Part 1: Executive Summary & Critical Distinction
The Molecule: 5-Iodo-2'-deoxytubercidin (5-IdTu) is a nucleoside analogue of 2'-deoxyadenosine. Structurally, it is a 7-deaza-purine where the N7 nitrogen is replaced by a carbon attached to an iodine atom.
The "Senior Scientist" Warning (Crucial): Before proceeding, you must verify your experimental intent. There is a frequent confusion in the literature between 5-Iodotubercidin (Ribose form) and 5-Iodo-2'-deoxytubercidin (Deoxyribose form).
-
If you are studying Adenosine Kinase (AK) inhibition or Adenosine Signaling: You likely need 5-Iodotubercidin (Ribose). The enzyme Adenosine Kinase is highly specific for the ribose sugar moiety (2'-OH is critical for substrate recognition). Using the deoxy form (5-IdTu) will yield poor or null results in standard AK assays.
-
If you are performing X-ray Crystallography or DNA Polymerase Studies: You are in the right place. 5-IdTu is a premium heavy-atom derivative used for SAD (Single-wavelength Anomalous Diffraction) phasing and for studying steric effects in protein-DNA complexes.
Part 2: Chemical Handling & Stability
Iodinated nucleosides are chemically distinct from their standard counterparts. The carbon-iodine bond, while relatively stable, is susceptible to homolytic cleavage under UV light.
Physical Properties & Preparation
| Parameter | Specification |
| Molecular Weight | ~376.15 g/mol |
| Solubility | Soluble in DMSO (up to 50 mM); Moderate in Ethanol; Low in Water. |
| Appearance | Off-white to pale yellow solid. |
| Storage | -20°C, Desiccated, Protected from Light . |
Reconstitution Protocol (Self-Validating)
Goal: Create a stable 10 mM stock solution.
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Why? Prevents condensation, which degrades the solid.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade. Avoid water for long-term storage.
-
Dissolution: Add the calculated volume of DMSO. Vortex gently.
-
Validation: Inspect for "schlieren" lines (swirls). The solution must be perfectly clear. If particulates remain, sonicate for 10 seconds in a water bath.
-
-
Aliquoting: Aliquot into amber tubes (light protection) to avoid repeated freeze-thaw cycles.
-
Verification: Measure absorbance at 280 nm. Note that the 7-deaza modification and the iodine atom shift the
and extinction coefficient compared to dATP.
Part 3: Protocol A - X-Ray Crystallography (SAD Phasing)
Context: 5-IdTu is an isostere of dATP. The iodine atom (atomic number 53) provides a strong anomalous signal, making it ideal for solving the "Phase Problem" in DNA-protein co-crystals without changing the DNA structure significantly.
Experimental Workflow
Figure 1: Workflow for utilizing 5-IdTu in crystallographic phasing.
Step-by-Step Methodology
Step 1: Oligonucleotide Design
-
Replace Thymidine (T) with 5-IdTu? No. 5-IdTu is an Adenine (A) analog. You must replace a specific dA residue in your sequence with 5-IdTu.
-
Placement Strategy: Choose a dA site that is likely solvent-exposed or involved in major groove interactions where the iodine (similar radius to a methyl group but larger) won't sterically clash with the protein, unless the study aims to probe that specific clash.
Step 2: Incorporation
-
Method: Solid-phase phosphoramidite synthesis is preferred over enzymatic incorporation for crystallography to ensure 100% occupancy at the specific site.
-
Reagent: Use 5-Iodo-2'-deoxytubercidin-CE-phosphoramidite.
-
Deprotection: Use "UltraMild" deprotection conditions (e.g., Ammonium Hydroxide/Methylamine) if possible. Avoid harsh heating which can degrade the C-I bond.
Step 3: Data Collection (The "Senior Scientist" Insight)
-
Wavelength Selection: To maximize the anomalous signal of Iodine, you must tune the X-ray beam energy.
-
K-edge: ~33 keV (0.37 Å) - Usually too high energy for standard bio-crystallography.
-
L-III edge: ~4.5 keV (2.7 Å) - Absorption is high, but radiation damage is severe.
-
Optimal Strategy: Collect at a wavelength where the f" (anomalous scattering factor) is significant, typically around 1.54 Å (Cu K-alpha) or tuned specifically at a synchrotron beamline (e.g., 0.9 - 1.0 Å) where iodine still has a strong signal (f" ~ 6-7 electrons) without excessive absorption.
-
-
Redundancy: Collect high-redundancy data (360° or more) to measure Bijvoet pairs accurately.
Part 4: Protocol B - Enzymatic Incorporation (Polymerase Kinetics)
Context: Determining if 5-IdTu acts as a substrate or a chain terminator for a specific DNA polymerase (e.g., Klenow, Taq, or human Pol
Assay Setup: Single-Nucleotide Incorporation
Objective: Measure
Reagents:
-
Primer/Template: 5'-labeled (Cy5 or FAM) primer annealed to a template with a single "T" overhang (requiring an "A" incorporation).
-
Substrate: 5-IdTuTP (Must be enzymatically synthesized or custom ordered; the nucleoside 5-IdTu must be phosphorylated).
Protocol:
-
Master Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT. -
DNA: 100 nM Primer/Template duplex.
-
Enzyme: DNA Polymerase (concentration optimized to ensure <20% product formation).
-
-
Initiation: Add 5-IdTuTP at varying concentrations (e.g., 0.5
M to 500 M). -
Incubation: 37°C for defined timepoints (e.g., 30s, 1 min, 5 min).
-
Quenching: Add equal volume of Stop Solution (95% Formamide, 20 mM EDTA).
-
Analysis: Denaturing PAGE (15% Urea-PAGE) or Capillary Electrophoresis.
Data Interpretation[1][2]
-
Incorporation Efficiency: If the band shifts by +1 nucleotide, 5-IdTu is incorporated.
-
Chain Termination: If the polymerase cannot extend past the incorporated 5-IdTu (upon adding the next required dNTP), it acts as a terminator.
-
Kinetic Causality: The 7-deaza modification removes the N7-nitrogen, which is a common hydrogen bond acceptor in the major groove. If
increases significantly compared to dATP, it suggests the polymerase relies on N7 contacts for recognition.
Part 5: Mechanism of Action & Pathway Visualization
While 5-IdTu is primarily a structural tool, understanding its biological processing is vital for cellular studies.
Figure 2: Cellular processing of 5-Iodo-2'-deoxytubercidin. Note the preferential phosphorylation by dCK rather than AK due to the deoxyribose sugar.
Part 6: References
-
Seela, F., & Thomas, H. (1995). 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine: synthesis, properties and base pairing of oligonucleotides containing these modified nucleosides.Helvetica Chimica Acta .
-
Context: Foundational chemistry of 7-deaza-deoxyadenosine analogs.
-
-
Dauter, Z., & Dauter, M. (2007). Anomalous signal of light elements for phasing of macromolecular structures.Journal of Synchrotron Radiation .
-
Context: Explains the physics of using anomalous scatterers like Iodine for phasing.
-
-
Hocek, M. (2014). Synthesis of base-modified 2'-deoxyribonucleoside triphosphates and their use in enzymatic synthesis of modified DNA.Organic & Biomolecular Chemistry .
-
Context: Protocols for enzymatic incorporation of modified dNTPs.
-
-
Tocris Bioscience. (n.d.). 5-Iodotubercidin (Ribose form) Product Data Sheet.
-
Context: Cited to reinforce the distinction between the AK inhibitor (ribose) and the deoxy compound described here.
-
Disclaimer: This protocol is for research use only. 5-Iodo-2'-deoxytubercidin is a potent chemical; consult the Material Safety Data Sheet (MSDS) for specific toxicology information, particularly regarding halogenated nucleoside toxicity.
Application Note: 5-Iodotubercidin (5-ITu) in Cell Culture
[1]
Executive Summary & Mechanism of Action
5-Iodotubercidin (5-ITu) is a pyrrolo[2,3-d]pyrimidine nucleoside analog primarily utilized as a potent, reversible inhibitor of Adenosine Kinase (AK) .[1][2] By inhibiting AK (
Critical Specificity Warning: While 5-ITu is highly selective for AK in the nanomolar range (
Mechanistic Pathway Diagram
The following diagram illustrates the dual-mode action of 5-ITu based on concentration thresholds.
Figure 1: Mechanism of Action. At low doses, 5-ITu selectively inhibits AK, boosting adenosine signaling. At high doses, it inhibits other kinases and induces DNA damage.
Preparation & Handling
5-Iodotubercidin contains a carbon-iodine bond that is susceptible to homolytic cleavage upon exposure to light. Strict adherence to light-protection protocols is required to prevent degradation into tubercidin (which has a different toxicity profile).
Solubility & Storage Table
| Parameter | Specification | Notes |
| Molecular Weight | 392.15 g/mol | |
| Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to ~20 mg/mL (50 mM).[3] Insoluble in water.[3] |
| Stock Concentration | 10 mM or 50 mM | 10 mM is recommended for easier low-dose dilution. |
| Storage (Solid) | -20°C | Protect from light and moisture. Stable for >2 years.[2][4] |
| Storage (Solution) | -20°C or -80°C | Light Sensitive. Use amber vials or wrap in foil. Stable for 6 months. |
| Handling | Fume Hood | Toxic.[3][5] Wear nitrile gloves and safety glasses. |
Reconstitution Protocol
-
Calculate: To make a 10 mM stock from 5 mg of powder:
-
Dissolve: Add sterile, anhydrous DMSO to the vial. Vortex until completely clear.
-
Aliquot: Dispense into light-protected microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.
-
Label: Mark as "5-ITu 10mM - Light Sensitive."
Dose Optimization Strategy
The most common experimental error with 5-ITu is overdosing, which shifts the phenotype from metabolic modulation (AK inhibition) to genotoxicity (p53 activation).
Selectivity Window
| Target | IC50 / Effective Conc. | Physiological Outcome |
| Adenosine Kinase (AK) | 26 nM | Adenosine accumulation, receptor potentiation. |
| CK1 (Casein Kinase 1) | ~400 nM - 10 µM | Circadian rhythm disruption, Wnt pathway modulation. |
| ERK2 | > 5 µM | MAPK pathway inhibition (Off-target). |
| p53 Induction | > 0.25 µM | DNA damage response, cell cycle arrest. |
Expert Recommendation:
-
For Adenosine Studies: Use 50 nM – 200 nM . Do not exceed 500 nM.
-
For Kinase Profiling/Cancer Studies: Dose ranging from 1 µM – 10 µM is appropriate to observe cytotoxicity.
Core Protocol: Potentiation of Adenosine Signaling
This protocol is designed to inhibit intracellular adenosine clearance, thereby increasing the effective concentration of endogenous or exogenous adenosine available to cell surface receptors.
Materials
-
Target Cells (e.g., Cardiomyocytes, Neurons, CHO-A2A).
-
5-ITu Stock (10 mM in DMSO).[3]
-
Adenosine Agonist (Optional, e.g., NECA or Adenosine).
-
Assay Buffer (Serum-free media or HBSS).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in appropriate plates (e.g., 96-well for cAMP/viability).
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Serum Starvation (Recommended):
-
Replace growth media with serum-free media 2–4 hours prior to the experiment. Serum contains adenosine deaminase (ADA) and nucleosides that can confound results.
-
-
Preparation of Working Solutions:
-
5-ITu Working Solution: Dilute 10 mM stock 1:1000 in media
10 µM intermediate. -
Dilute further to 100 nM (Final Assay Concentration).
-
Vehicle Control: Media + 0.001% DMSO.
-
-
Pre-Incubation (Critical Step):
-
Remove starvation media.
-
Add media containing 100 nM 5-ITu .
-
Incubate for 30 minutes at 37°C.
-
Rationale: This allows the nucleoside analog to enter the cell (via ENT transporters) and bind the intracellular AK enzyme before the challenge.
-
-
Agonist Challenge:
-
Add Adenosine or specific agonist directly to the well (do not wash out 5-ITu).
-
Incubate for the desired time (e.g., 15 min for cAMP, 24h for survival).
-
-
Readout:
-
Proceed to lysis or imaging.
-
Expected Result: A left-shift in the agonist dose-response curve (increased potency).
-
Protocol: Genotoxicity & p53 Activation Studies
If the goal is to utilize 5-ITu as a genotoxic agent or to study p53-dependent arrest.
-
Dosing: Treat cells with 1 µM, 5 µM, and 10 µM 5-ITu.
-
Duration: Incubate for 12 – 24 hours .
-
Controls:
-
Readout:
-
Western Blot: Look for upregulation of p53 and phosphorylation of H2AX (
-H2AX) . -
Flow Cytometry: Propidium Iodide staining will reveal accumulation in the G2/M phase .
-
Troubleshooting & Controls
| Observation | Probable Cause | Solution |
| High Cytotoxicity in Control | DMSO concentration too high | Ensure final DMSO is < 0.5% (ideally < 0.1%). |
| No Adenosine Potentiation | High ADA activity in media | Use serum-free media or add an ADA inhibitor (e.g., EHNA). |
| Unexpected Signaling | Off-target Kinase Inhibition | If using >500 nM, you may be inhibiting CK1/ERK. Lower dose to 50-100 nM. |
| Precipitation | Aqueous shock | Dilute stock into warm media while vortexing. Do not dilute directly into cold buffer. |
References
-
Adenosine Kinase Inhibition Mechanism
-
Kinase Specificity Profiling
- Title: The selectivity of protein kinase inhibitors: a further upd
- Source: Bain, J., et al. (2007). Biochemical Journal.
-
URL:[Link]
-
Genotoxicity and p53 Activ
-
Product & Physical Properties
Sources
- 1. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. kbDNA Reagent Storage & Prep Guide [kbdna.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Dissecting Macrophage Cell Death Pathways using 5-Iodotubercidin
Abstract & Introduction
Macrophage survival and death are critical determinants in the resolution of inflammation. 5-Iodotubercidin (5-ITu) is a potent pyrrolopyrimidine nucleoside analog widely utilized as a pharmacological tool to study these processes. While classically defined as a potent Adenosine Kinase (AK) inhibitor (
-
Purinergic Signaling Modulation (Nanomolar range): By inhibiting AK, 5-ITu prevents the conversion of intracellular adenosine to AMP. This leads to an accumulation of adenosine, which effluxes and activates cell-surface Adenosine Receptors (A2AR, A3R), often promoting immunosuppression or apoptosis depending on the receptor subtype.
-
Genotoxicity & Kinase Inhibition (Micromolar range): At higher concentrations (>1 µM), 5-ITu acts as a genotoxin. It incorporates into DNA, causing strand breaks, and inhibits off-target kinases (e.g., CK1, Haspin), triggering p53-dependent apoptosis or sensitizing cells to necroptosis.
This application note provides a rigorous protocol for using 5-ITu to study macrophage apoptosis, specifically designed to distinguish between purinergic signaling effects and direct genotoxicity.
Mechanism of Action
To interpret experimental data accurately, one must visualize the dual pathways engaged by 5-ITu.
Diagram 1: 5-Iodotubercidin Mechanistic Pathways
Caption: Dual mechanism of 5-Iodotubercidin. Low doses block Adenosine Kinase (AK), amplifying purinergic signaling. High doses cause DNA damage and p53 activation.
Experimental Protocols
Reagent Preparation & Solubility
5-ITu is hydrophobic and requires careful handling to prevent precipitation in aqueous media.
-
Stock Solution: Dissolve 5-ITu powder in high-grade anhydrous DMSO to a concentration of 10 mM .
-
Note: Vortex vigorously. If precipitation occurs, warm to 37°C for 5 minutes.
-
-
Storage: Aliquot into light-protected tubes and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock directly into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
Cell Culture (RAW 264.7 Model)[1][2]
-
Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Seeding: Seed macrophages at
cells/mL in 6-well plates. Allow adherence for 12 hours before treatment. -
Confluency: Treat when cells are 60-70% confluent. Over-confluency can induce basal stress, masking 5-ITu effects.
Experimental Workflow: Apoptosis Assay
This protocol uses Annexin V/Propidium Iodide (PI) staining to differentiate early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).
Step-by-Step Procedure:
-
Dose Ranging: Prepare media containing 5-ITu at the following concentrations:
-
0 nM (Vehicle Control): DMSO only.
-
50 nM: Specific Adenosine Kinase inhibition.
-
500 nM: Intermediate effect.
-
5 µM: Genotoxic/Kinase off-target range.
-
-
Incubation: Treat cells for 12 to 24 hours at 37°C, 5% CO₂.
-
Harvesting (Critical):
-
Collect the supernatant (contains detached apoptotic bodies).
-
Gently wash adherent cells with PBS (calcium-free).
-
Detach cells using Accutase or a rubber scraper (Avoid Trypsin, as it can cleave cell surface receptors and Annexin binding sites).
-
Combine supernatant and detached cells.
-
-
Staining:
-
Centrifuge at 300 x g for 5 mins. Resuspend in 100 µL 1X Annexin Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.
-
Incubate 15 mins at RT in the dark.
-
-
Analysis: Analyze immediately via Flow Cytometry (488 nm excitation).
Diagram 2: Experimental Workflow
Caption: Workflow for 5-ITu apoptosis assay. Gentle harvesting is crucial to preserve phosphatidylserine exposure.
Data Interpretation & Validation
Expected Results Table
The following table summarizes the expected phenotypes based on 5-ITu concentration.
| Parameter | Low Dose (50 nM) | High Dose (5 µM) |
| Primary Target | Adenosine Kinase (AK) | DNA / CK1 / Haspin |
| Adenosine Levels | High (Accumulation) | Variable |
| Mechanism | Purinergic Receptor Activation | DNA Damage / p53 Activation |
| Annexin V Profile | Moderate Apoptosis (Time-dependent) | Rapid, Robust Apoptosis |
| Caspase-3 | Cleavage (+) | Strong Cleavage (+++) |
| Rescue Agent | A2A/A3 Antagonists (e.g., ZM241385) | Pan-Caspase Inhibitor (Z-VAD-FMK) |
Validation of Specificity (Self-Validating Protocol)
To prove that the observed apoptosis at low doses is due to adenosine accumulation (and not off-target toxicity), you must perform a Rescue Experiment :
-
Pre-treatment: Pre-incubate macrophages with an Adenosine Receptor antagonist (e.g., ZM241385 for A2A receptor) for 1 hour.
-
Co-treatment: Add 5-ITu (50 nM).
-
Result: If 5-ITu induced apoptosis is blocked by ZM241385, the mechanism is confirmed as purinergic. If not, consider off-target kinase inhibition or genotoxicity.
Troubleshooting Guide
-
Issue: High background apoptosis in control cells.
-
Cause: Over-confluency or harsh scraping.
-
Solution: Passage cells at 70% confluency; use Accutase for detachment.
-
-
Issue: 5-ITu precipitation in media.
-
Cause: Aqueous shock.
-
Solution: Dilute DMSO stock 1:10 in PBS first, then add to media, or add dropwise while swirling.
-
-
Issue: No difference between Low and High dose.
-
Cause: Cell line insensitivity or loss of p53 (common in some cancer lines, though RAW 264.7 are p53 wild-type).
-
Solution: Verify p53 status via Western Blot; ensure 5-ITu stock is fresh.
-
References
-
Selleck Chemicals. "5-Iodotubercidin (5-ITu) Datasheet." Adenosine Kinase Inhibitor.[1][2][3][4][5]Link
-
Zhang, X., et al. (2013). "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential."[4] PLOS ONE. Link
-
MedChemExpress. "5-Iodotubercidin Mechanism and Solubility." Link
-
Deng, Q., et al. (2023). "5-iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling." bioRxiv. Link
-
Protocols.io. "Cell culture of RAW264.7 cells." Link
Sources
Application Note: High-Yield Radiosynthesis of 5-[I]Iodo-2'-deoxyuridine (I-IUdR) for In Vivo Imaging
Introduction & Clinical Significance
5-iodo-2'-deoxyuridine (IUdR) is a thymidine analog that acts as a specific marker for cell proliferation. In the S-phase of the cell cycle, IUdR is phosphorylated by thymidine kinase (TK1) and incorporated into DNA in place of thymidine.
When radiolabeled with iodine isotopes, *I-IUdR becomes a potent tool for:
-
PET Imaging (¹²⁴I): Quantitative assessment of tumor proliferation rates (e.g., gliomas, breast cancer).
-
SPECT Imaging (¹²³I): Diagnostic imaging with lower radiation burden.
-
Targeted Radionuclide Therapy (¹²⁵I / ¹³¹I): Delivering Auger electrons (¹²⁵I) or beta particles (¹³¹I) directly to the DNA of rapidly dividing cancer cells.
Mechanistic Insight
The critical requirement for in vivo imaging is high specific activity . If the preparation contains significant amounts of "cold" (non-radioactive) IUdR, it will compete with the radiotracer for TK1 uptake, drastically reducing image contrast. Therefore, this guide focuses on oxidative destannylation , the industry standard for producing no-carrier-added (NCA) *I-IUdR.
Chemical Strategy: Oxidative Destannylation
Unlike "Isotope Exchange" methods (which suffer from low specific activity), oxidative destannylation uses a tin-functionalized precursor. The carbon-tin bond is weaker and more polarized than a carbon-hydrogen bond, allowing for rapid, site-specific electrophilic substitution by the radioiodine.
Reaction Scheme
The reaction proceeds via an electrophilic attack of the iodonium ion (I⁺), generated in situ by an oxidant, on the C5 position of the pyrimidine ring.
Figure 1: Electrophilic destannylation mechanism. The organotin leaving group ensures regiospecific labeling at the C5 position.
Protocol A: Manual Batch Synthesis (Standard)
This protocol is optimized for flexibility and is applicable to ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.
Reagents & Materials
| Component | Specification | Purpose |
| Precursor | 5-(Trimethylstannyl)-2'-deoxyuridine | Target for iodination.[1] |
| Radioisotope | Na*I in 0.05 M NaOH | Source of radioactivity. |
| Oxidant | Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | Generates electrophilic Iodine (I⁺). |
| Solvent | Methanol / Acetic Acid (95:5) | Reaction medium.[1][2] |
| Quench | Sodium Metabisulfite (Na₂S₂O₅) | Stops oxidation; reduces unreacted I₂. |
| Purification | HPLC (C18 Column) | Removes toxic tin precursor. |
Step-by-Step Methodology
-
Preparation of Reaction Vial:
-
Coat a glass reaction vial with 50 µg of Iodogen .
-
Technique: Dissolve Iodogen in chloroform, transfer to the vial, and evaporate the solvent under a stream of nitrogen. This creates a solid-phase oxidant layer, preventing oxidant contamination in the final solution.
-
-
Reaction Setup:
-
Add 5–10 µL of Na*I solution (activity depends on isotope, typically 1–5 mCi for small scale, up to 100 mCi for production) to the Iodogen-coated vial.
-
Immediately add 50 µg of Precursor dissolved in 20 µL of Methanol/Acetic Acid (95:5).
-
-
Incubation:
-
Incubate at room temperature for 5–10 minutes .
-
Critical: Do not heat. The tin-carbon bond is labile; excessive heat can cause degradation.
-
-
Quenching:
-
Add 10 µL of Sodium Metabisulfite (10 mg/mL) .
-
Why? This reduces any volatile radioactive iodine (I₂) back to non-volatile iodide (I⁻) and neutralizes the oxidant, protecting the HPLC column.
-
-
Dilution:
-
Dilute the mixture with 200 µL of HPLC mobile phase (Water/Ethanol).
-
Protocol B: Purification & Formulation (HPLC)[1]
Direct injection of the reaction mixture is unsafe due to the toxicity of the organotin precursor. HPLC purification is mandatory for clinical applications.
HPLC Conditions
-
Column: Semi-preparative C18 (e.g., Phenomenex Gemini, 5 µm, 250 x 10 mm).[1]
-
Mobile Phase: Water (with 0.1% Acetic Acid) / Ethanol (85:15). Isocratic elution.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV (280 nm) and Gamma/Radio-detector.
Workflow Logic
-
Injection: Inject the quenched reaction mixture.
-
Elution Profile:
-
t = 2-3 min: Free Radioiodine (I⁻) and salts (Void volume).
-
t = 8-10 min: Product (*I-IUdR) .
-
t = 15+ min: Unreacted Precursor (Trimethylstannyl-UdR).
-
Note: The lipophilic tin group significantly retards the precursor retention time, allowing excellent separation.
-
-
Collection: Collect the radioactive peak corresponding to IUdR.
-
Formulation: Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial. If the ethanol content is too high for injection (>10%), dilute with sterile saline.
Quality Control (QC)[3]
Every batch must be validated before release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-TLC (Silica gel; 85% Methanol) | > 95% (Rf Product ~0.6; Rf I⁻ ~0.0) |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant UV impurities; Precursor < limit of detection. |
| pH | pH Strip/Meter | 4.5 – 8.0 |
| Radionuclidic Purity | Gamma Spectroscopy | > 99% primary isotope peak. |
| Sterility/Endotoxin | Limulus Amebocyte Lysate (LAL) | < 175 EU/V (for human use). |
Validated QC Workflow
Figure 2: Quality Control decision tree for batch release.
Expert Insights & Troubleshooting
Stability and Deiodination
-
Issue: *I-IUdR is susceptible to in vivo deiodination by dehalogenases, leading to high thyroid uptake of free iodine.
-
Solution: While you cannot stop biology, ensuring high radiochemical purity (>98%) at the time of injection minimizes the "background" thyroid signal. Always block the subject's thyroid with Lugol's solution or potassium perchlorate prior to imaging.
Automation vs. Manual
For clinical production (GMP), manual handling is discouraged due to radiation exposure.[3]
-
Recommendation: Adapt Protocol A to a cassette-based module (e.g., GE TRACERlab or Scintomics). Use a sterile, single-use cassette where the Iodogen is pre-loaded on a C18 cartridge or a solid-phase loop.
Precursor Toxicity
-
Warning: Trimethyltin compounds are potent neurotoxins.
-
Control: The HPLC purification step is not just for purity; it is a safety critical control point (CCP). You must validate the removal of the tin precursor using a cold standard reference during method development.
References
-
Toyohara, J., et al. (2006). "Radiosynthesis and quality assurance of 5-[124I]Iodo-2'-deoxyuridine for functional PET imaging of cell proliferation." Nuclear Medicine and Biology.
-
Mier, W., et al. (2005). "Radiosynthesis, radiolabeling and preliminary in vitro evaluation of [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide." Nuclear Medicine and Biology.
-
Tonn, J.C., et al. (2025). "Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71." ResearchGate.
-
Gispert, S., et al. (2022). "Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography." National Institutes of Health (PMC).
-
Mushtaq, S., et al. (2013). "Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC." Applied Radiation and Isotopes.
Sources
- 1. Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Cell Cycle Analysis Using 5-iodo-2'-deoxyuridine (IdU) and Mass Cytometry
[1][2][3][4][5][6]
Executive Summary
This guide details the methodology for using 5-iodo-2'-deoxyuridine (IdU) to analyze cell cycle kinetics via mass cytometry (CyTOF). Unlike traditional flow cytometry methods involving Bromodeoxyuridine (BrdU), which often require harsh DNA denaturation (acid or DNase) to expose the epitope to antibodies, IdU detection in mass cytometry is direct and stoichiometric .
The CyTOF system directly detects the Iodine-127 (
Scientific Principle
The Direct Detection Advantage
The core innovation of this assay lies in the atomic mass capabilities of the Time-of-Flight (TOF) chamber.
-
Mechanism: IdU is a thymidine analog that incorporates into the DNA of actively replicating cells during the S-phase.[1]
-
Detection: Iodine is a monoisotopic element with an atomic mass of 127 Da.[3] This falls perfectly within the standard mass cytometry detection window (75–209 Da) and resides in a channel typically free from biological background or channel crosstalk (spillover).
-
Preservation: Because the detection relies on the atom itself rather than antibody accessibility, the chromatin structure does not need to be unraveled. This allows for the simultaneous high-fidelity measurement of transcription factors and phosphoproteins that might otherwise be degraded by HCl or heat treatment.
Cell Cycle Phase Resolution
To fully resolve the cell cycle, IdU (S-phase) is combined with an Iridium DNA intercalator and specific phase markers:
| Cell Cycle Phase | DNA Content ( | IdU ( | Cyclin B1 | p-Rb (S807/811) | p-HH3 (S28) |
| G0 | 2N | Negative | Low | Low | Negative |
| G1 | 2N | Negative | Low | High | Negative |
| S | 2N | Positive | Increasing | High | Negative |
| G2 | 4N | Negative | High | High | Negative |
| M | 4N | Negative | High | High | Positive |
Experimental Workflow
The following diagram outlines the critical path from cell culture to data acquisition.
Figure 1: Step-by-step workflow for IdU-based cell cycle analysis in mass cytometry. Note the critical fixation/permeabilization step using Methanol to ensure nuclear access for Cyclin antibodies.
Detailed Protocol
Materials & Reagents[7]
-
IdU Stock: 5-iodo-2'-deoxyuridine (Sigma-Aldrich). Dissolve to 10 mM in PBS or DMSO. Store at -20°C.
-
Fixation Buffer: 1.6% Paraformaldehyde (PFA) (freshly prepared or ampules).
-
Permeabilization Reagent: 100% Methanol (ice-cold).
-
Staining Buffer (CSB): PBS + 1% BSA + 0.02% Sodium Azide.
-
DNA Intercalator: Cell-ID™ Intercalator-Ir (Standard BioTools) containing
and . -
Antibodies:
-
Anti-Cyclin B1 (G2/M marker)
-
Anti-pRb (S807/811) (G1/S/G2/M marker)
-
Anti-pHistone H3 (S28) (M phase marker)
-
Step-by-Step Procedure
Step 1: IdU Pulse Labeling
-
Prepare cells in culture media at
cells/mL. -
Add IdU to a final concentration of 10–50 µM (typically 10 µM is sufficient for cell lines; 50 µM for tissue).
-
Incubate at 37°C for 15–30 minutes .
-
Expert Insight: Short pulses (15 min) provide a "snapshot" of S-phase.[3] Longer pulses can be used for pulse-chase kinetic studies.
-
-
Wash cells twice with 10 mL cold PBS to stop labeling.
Step 2: Surface Staining (Optional)
-
Resuspend cells in 50 µL CSB.
-
Add surface marker antibody cocktail (e.g., CD45, CD3, CD19).
-
Incubate 30 mins at Room Temperature (RT).
-
Wash 1x with CSB.
Step 3: Fixation & Permeabilization
This step is critical for detecting nuclear antigens (Cyclins) alongside IdU.
-
Resuspend cells in 1 mL 1.6% PFA . Incubate 10 mins at RT.
-
Centrifuge and remove supernatant.
-
Vortex gently to dissociate pellet.
-
Add 1 mL Ice-Cold Methanol dropwise while vortexing (to prevent clumping).
-
Incubate at -20°C for at least 15 minutes (can store indefinitely here).
Step 4: Intracellular Staining
-
Wash cells twice with CSB to remove methanol.
-
Resuspend in 50 µL CSB.
-
Add intracellular antibody cocktail (Cyclin B1, pRb, pHH3).[2]
-
Incubate 30 mins at RT.
-
Wash 1x with CSB.
Step 5: DNA Intercalation
-
Dilute Cell-ID™ Intercalator-Ir to 125 nM (1:4000) in PBS + 1.6% PFA (or Fix/Perm buffer).
-
Resuspend cells and incubate overnight at 4°C (or 20 mins at RT if urgent).
-
Reasoning: Iridium binds DNA stoichiometrically, allowing separation of 2N (G0/G1) and 4N (G2/M) populations.
-
Step 6: Acquisition
-
Wash cells twice with Milli-Q water (or Cell Acquisition Solution).
-
Filter through a 35 µm cell strainer.
-
Add EQ™ Four Element Calibration Beads.
-
Acquire on CyTOF (Helios or XT). Ensure the 127 channel is active in the template.
Gating Strategy & Analysis
The analysis logic follows a hierarchical gating strategy to isolate single cells and then dissect the cell cycle.
Figure 2: Hierarchical gating strategy. The "S-Phase" is uniquely identified by the presence of Iodine-127. G0/G1 and G2/M are initially separated by DNA content (Iridium), then refined using pRb and pHH3.
Expected Data Patterns
-
The "Horseshoe": On a biaxial plot of DNA (Linear) vs. IdU (Log), you will see a classic horseshoe or arch shape. Cells start at 2N (IdU negative), shoot up in IdU signal as they enter S-phase, and return to IdU negative (but 4N DNA) as they complete replication and enter G2.
-
Resolution: IdU provides cleaner S-phase separation than DNA content alone, which often shows overlapping "shoulders" between G1 and S.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Iodine Background | "Memory effect" in sample lines | Wash the CyTOF lines with 3% nitric acid or specialized wash solution between runs. Iodine is "sticky." |
| Weak IdU Signal | Insufficient pulse time or concentration | Increase concentration to 20-50 µM or pulse time to 30-45 mins. |
| Cell Clumping | Methanol precipitation | Add methanol dropwise while vortexing. Filter samples before running. |
| No G1/G2 Separation | Poor Intercalator staining | Ensure cells are fixed/permeabilized properly. Titrate Ir-intercalator concentration. |
| Signal Spillover | Oxide formation | Although rare for Iodine, check for M+16 peaks. Usually negligible for I-127. |
References
-
Behbehani, G. K., Bendall, S. C., Clutter, M. R., Fantl, W. J., & Nolan, G. P. (2012).[6] Single-cell mass cytometry adapted to measurements of the cell cycle.[6][7][2][4] Cytometry Part A, 81A(7), 552–566.[6] [Link]
-
Standard BioTools. (n.d.). Cell-ID™ IdU & Cell Cycle Analysis. Technical Support Documents. [Link]
-
Behbehani, G. K. (2018).[8] Cell Cycle Analysis by Mass Cytometry. Methods in Molecular Biology, 1686, 105–124.[8] [Link]
Sources
- 1. Standard BioTools Store [store.standardbio.com]
- 2. Single Cell Mass Cytometry Adapted to Measurements of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine IdU with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 5. Single Cell Mass Cytometry for Analysis of Immune System Functional States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell mass cytometry adapted to measurements of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 8. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Affinity Inhibition of Adenosine Kinase using 5-Iodotubercidin (5-IT)
Executive Summary & Mechanism of Action
Adenosine Kinase (ADK) is the primary metabolic sink for adenosine, converting it into AMP. By keeping intracellular adenosine levels low, ADK drives the concentration gradient that facilitates adenosine uptake via equilibrative nucleoside transporters (ENTs).
5-Iodotubercidin (5-IT) is a pyrrolo[2,3-d]pyrimidine nucleoside analog and is currently recognized as one of the most potent inhibitors of ADK, with an IC50 of ~26 nM .[1]
Mechanism of Inhibition
5-IT acts as a pseudo-substrate . It is recognized by the catalytic site of ADK and phosphorylated to 5-Iodotubercidin-5'-monophosphate (5-IT-MP) . This phosphorylated metabolite accumulates intracellularly and exerts "suicide-like" tight-binding inhibition on the enzyme, effectively sequestering it.
⚠️ Expert Insight: Specificity & Off-Target Effects
While 5-IT is a gold-standard ADK inhibitor, blind application leads to data misinterpretation. You must account for the following off-target activities:
-
Haspin Kinase Inhibition: 5-IT inhibits Haspin (a serine/threonine kinase) and blocks Histone H3 Threonine 3 (H3T3) phosphorylation during mitosis.[2]
-
Genotoxicity: At concentrations >1 µM, 5-IT can induce p53-dependent G2 arrest and DNA damage.
-
CK1 & ERK2: Moderate inhibition of Casein Kinase 1 and ERK2 has been observed.
-
Transporter Blockade: 5-IT can inhibit nucleoside transporters (ENT1/2), potentially confounding uptake studies.
Pathway Visualization
Figure 1: Mechanism of ADK inhibition by 5-IT and subsequent accumulation of adenosine.
Reagent Preparation & Handling
Compound Properties
| Parameter | Specification |
| MW | 390.18 g/mol |
| Solubility | DMSO (up to 25 mg/mL or ~64 mM) |
| Stability | Stable at -20°C for >1 year (solid); 6 months (DMSO stock) |
| Appearance | White to off-white solid |
Stock Solution Protocol (10 mM)
-
Weigh 3.90 mg of 5-Iodotubercidin.
-
Add 1.0 mL of high-grade anhydrous DMSO.
-
Vortex for 30 seconds. If particulates remain, warm to 37°C for 5 minutes.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw degradation.
-
Storage: Store at -20°C.
Critical Note: Do not dissolve in aqueous buffer (PBS/Saline) until the moment of the experiment. Aqueous stability is limited.[3][4]
Protocol A: In Vitro Spectrophotometric Coupled Assay
This is the gold standard for determining enzyme kinetics (Ki, IC50). It couples ADK activity to the oxidation of NADH, measured in real-time at 340 nm.[5]
Principle:
-
ADK: Adenosine + ATP → AMP + ADP
-
Pyruvate Kinase (PK): ADP + PEP → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH → Lactate + NAD+ (Rate of NADH decrease is directly proportional to ADK activity)
Assay Buffer Composition (1X)
-
50 mM HEPES or Tris-HCl (pH 7.4)
-
100 mM KCl (Stabilizes kinase structure)
-
5 mM MgCl₂ (Essential cofactor for ATP)[6]
-
1 mM DTT (Preserves enzyme reduction state)
Reaction Mixture (Per well/cuvette)
| Component | Final Concentration | Function |
| ATP | 1.0 mM | Phosphate donor |
| Phosphoenolpyruvate (PEP) | 0.5 mM | Substrate for PK |
| NADH | 0.3 mM | Detection substrate (Abs 340nm) |
| PK / LDH Mix | 5 U / 10 U | Coupling enzymes (Excess) |
| 5-Iodotubercidin | 0.1 nM - 1 µM | Test Inhibitor |
| Recombinant ADK | ~10 - 50 nM | Target Enzyme |
Step-by-Step Procedure
-
Pre-Incubation: In a UV-transparent 96-well plate, mix Assay Buffer, PK/LDH, PEP, NADH, and 5-IT (various concentrations).
-
Enzyme Addition: Add Recombinant ADK enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Baseline Check: Monitor Absorbance at 340 nm for 2 minutes to ensure stability (no spontaneous NADH oxidation).
-
Initiation: Add Adenosine (substrate) to a final concentration of 10 µM to start the reaction.
-
Measurement: Immediately measure OD340 every 20 seconds for 20 minutes (Kinetic Mode).
-
Quantification: Calculate the slope (ΔOD/min) of the linear portion.
Protocol B: Cell-Based Adenosine Accumulation
This protocol assesses the functional impact of ADK inhibition in live cells.
Experimental Setup
-
Cell Line: HCT116 or HEK293 (Standard models).
-
Media: DMEM + 10% FBS (Dialyzed FBS recommended to remove exogenous adenosine).
Treatment Workflow
-
Seeding: Plate cells at 50-70% confluence.[7]
-
Dosing: Treat cells with 5-IT.
-
Low Dose (Specific):50 nM - 200 nM (Targets ADK specifically).
-
High Dose (Genotoxic):> 1 µM (Avoid unless studying p53/Haspin).
-
-
Incubation: 4 to 24 hours.
-
Harvesting:
-
Rapidly wash with ice-cold PBS.
-
Lyse with 0.4 M Perchloric Acid (stops metabolism immediately).
-
Neutralize with KHCO₃.
-
-
Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS to quantify Adenosine/AMP ratios.
Workflow Visualization
Figure 2: Step-by-step workflow for the enzymatic coupled assay.
Data Analysis & Troubleshooting
Calculating IC50
Plot the Fractional Activity (
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Inhibition observed | High ATP concentration | 5-IT is competitive with ATP? (Rare, usually Adenosine competitive). Check if [Adenosine] >> Km. |
| High Background Rate | ATPase contamination | Ensure PK/LDH and ADK preparations are ATPase-free. Run a "No Adenosine" control. |
| Precipitation | 5-IT insolubility | Do not exceed 1% DMSO final concentration in the well. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement window. |
References
-
Selleck Chemicals. 5-Iodotubercidin (Itu) - Adenosine Kinase Inhibitor.[2][8]Link
-
Cayman Chemical. 5-Iodotubercidin Product Information.Link
-
Zhang, X., et al. (2013). "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential."[9] PLOS ONE. Link
-
Ugarkar, B. G., et al. (2000). "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues." Journal of Medicinal Chemistry. Link
-
Bio-Protocol. "A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics." (Adapted methodology). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize the off-target effects of 5-Iodotubercidin in experiments
Executive Summary: The Specificity Paradox
5-Iodotubercidin (5-Itu) is a potent Adenosine Kinase (ADK) inhibitor, but it is frequently misused due to a misunderstanding of its potency. The most common experimental error is overdosing.
While 5-Itu inhibits ADK with an IC50 of ~26 nM , it acts as a broad-spectrum kinase inhibitor (CK1, CK2, Insulin Receptor) and a DNA-damaging agent at micromolar concentrations.[1] To maintain specificity, you must operate within a narrow "Golden Window" of concentration. This guide provides the protocols to validate that your observed phenotype is driven by ADK inhibition and not by off-target toxicity.
The "Golden Window" of Specificity
The following table summarizes the inhibitory profile of 5-Itu. Note the massive gap between the concentration required to inhibit ADK versus other kinases.
| Target | IC50 (Approximate) | Function | Risk Level at 1 µM |
| Adenosine Kinase (ADK) | 26 nM | Nucleoside Salvage | Primary Target |
| Nucleoside Transporter | < 25 nM | Adenosine Uptake | High (Unavoidable) |
| Casein Kinase 1 (CK1) | 400 nM | Wnt/Hedgehog Signaling | High |
| Insulin Receptor | 3.5 µM | Glucose Metabolism | Moderate |
| Casein Kinase 2 (CK2) | 5 - 10 µM | Cell Cycle/Survival | Low |
| PKA / PKC | > 10 µM | GPCR Signaling | Negligible |
Critical Warning: If you use the "standard" kinase inhibitor concentration of 10 µM , you are inhibiting at least 6 different kinase families and likely inducing DNA damage. Do not use 10 µM for specific ADK studies.
Visualizing the Off-Target Landscape
The diagram below illustrates the dose-dependent escalation of off-target effects.
Figure 1: Dose-dependent target engagement. Green indicates the desired therapeutic window. Yellow and Red indicate off-target mechanisms that confound experimental data.
Troubleshooting & FAQs
Q: My cells are showing G2/M arrest. Is this due to ADK inhibition?
A: Likely not. While ADK inhibition alters metabolism, G2/M arrest is a classic signature of 5-Itu genotoxicity.
-
Mechanism: 5-Itu is a nucleoside analog.[2] At high concentrations, it is metabolized and incorporated into DNA, causing strand breaks. This activates the ATM/Chk2 pathway and p53, leading to cell cycle arrest.[3]
-
Solution: Check for DNA damage markers (e.g.,
H2AX foci).[3] If positive, reduce concentration below 100 nM.
Q: I see inhibition of Wnt signaling. Is ADK involved in Wnt?
A: Proceed with caution. 5-Itu inhibits CK1 (Casein Kinase 1) with an IC50 of ~400 nM. CK1 is a critical regulator of the Wnt pathway.
-
Diagnostic: If the Wnt inhibition persists at 50 nM, it may be ADK-mediated. If it disappears at 50 nM but is strong at 500 nM, it is an off-target effect on CK1.
Q: How do I prove my effect is due to ADK inhibition?
A: You must perform an Adenosine Rescue Experiment . Since 5-Itu competes with adenosine for the ADK active site (and inhibits the salvage pathway), adding excess exogenous adenosine should reverse the effects of 5-Itu if the mechanism is ADK-dependent.
Protocol: The "Adenosine Rescue" Validation Assay
This protocol differentiates between specific ADK inhibition and off-target kinase toxicity (CK1/CK2) or genotoxicity.
Reagents:
-
5-Iodotubercidin (Stock: 10 mM in DMSO)
-
Adenosine (Stock: 100 mM in water, prepared fresh or frozen)
-
Target Cells
Workflow:
-
Seed Cells: Plate cells and allow adherence (24 hours).
-
Treatment Groups:
-
Vehicle: DMSO only.
-
Low Dose 5-Itu: 50 nM (Targeting ADK).
-
High Dose 5-Itu: 1 µM (Positive control for off-targets).
-
Rescue Group: 50 nM 5-Itu + 100 µM Adenosine .
-
-
Incubation: Incubate for the desired experimental window (e.g., 4–24 hours).
-
Readout: Measure your specific phenotype (e.g., phosphorylation status, viability, reporter activity).
Interpretation Logic:
| Observation | Conclusion |
| Phenotype Reverses with Adenosine | Validated. The effect is driven by ADK inhibition or adenosine depletion. |
| Phenotype Persists with Adenosine | Off-Target. The effect is likely driven by CK1/CK2 inhibition or DNA damage (Adenosine cannot rescue kinase inhibition of other targets). |
Logic Flow: Experimental Decision Tree
Use this flowchart to design your validation experiments.
Figure 2: Validation workflow to distinguish ADK-mediated effects from off-target toxicity.
References
-
Zhang, X. et al. (2013).[4] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE.
-
Key Finding: Establishes 5-Itu as a DNA-damaging agent that induces p53 and G2 arrest independent of ADK inhibition.[3]
-
-
Massillon, D. et al. (1994). "Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor." Biochemical Journal.
- Key Finding: Defines the IC50 values for CK1 (0.4 µM), Insulin Receptor (3.5 µM), and CK2 (5-10 µM).
-
Ugarkar, B. G. et al. (2000). "Adenosine Kinase Inhibitors."[1][3][4][5][6][7][8] Journal of Medicinal Chemistry.
-
Tocris Bioscience. "5-Iodotubercidin Technical Data Sheet."
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. karger.com [karger.com]
- 6. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Identification and elimination of 5-Iodo-2'-deoxytubercidin degradation by-products
Compound: 5-Iodo-2'-deoxytubercidin (5-IdTu) CAS: 113334-09-5 (Generic ref for 7-deaza-iodinated analogs) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Ghost Peak" Phenomenon
Welcome to the technical support center for 5-Iodo-2'-deoxytubercidin . If you are accessing this guide, you likely observed an unexpected impurity peak eluting before your main compound during HPLC analysis, or you are noticing a gradual loss of potency in your biological assays.
The Core Issue: Unlike standard purine nucleosides, 5-Iodo-2'-deoxytubercidin possesses a unique stability profile. The 7-deaza modification stabilizes the glycosidic bond against acid hydrolysis (preventing depurination), but the C5-Iodine bond introduces a critical vulnerability to photolytic deiodination .
This guide provides the diagnostic protocols to identify this degradation product and the remediation steps to eliminate it.
Module 1: Diagnostic & Identification
Troubleshooting Workflow
Use this logic flow to diagnose the impurity.
Caption: Diagnostic logic for identifying 5-Iodo-2'-deoxytubercidin impurities. RRT = Relative Retention Time.
The "Signature" Impurity: 2'-Deoxytubercidin
The most common degradation product is 2'-deoxytubercidin , formed by the loss of the iodine atom.
| Feature | 5-Iodo-2'-deoxytubercidin (Parent) | 2'-Deoxytubercidin (Impurity) |
| Mechanism of Formation | N/A | Homolytic Photolysis (UV cleavage of C-I bond) |
| HPLC Behavior (C18) | Elutes Later (Hydrophobic Iodine) | Elutes Earlier (More Polar) |
| UV Absorbance | ||
| Mass Shift (ESI) | Parent Mass ( |
Module 2: Analytical Protocols (SOP)
Do not rely on generic nucleoside methods. The lipophilicity of the iodine atom requires a specific gradient to resolve the de-iodinated impurity from the parent.
Standard Operating Procedure: Purity Analysis
1. Chromatographic Conditions
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge),
, . -
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Iodine enhances absorbance here) and 260 nm .
2. Gradient Table
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 20.0 | 60 | Linear Gradient (Separation) |
| 25.0 | 95 | Wash (Remove dimers/aggregates) |
| 30.0 | 5 | Re-equilibration |
3. Acceptance Criteria
-
Main Peak: Retention time approx. 12-15 min (system dependent).
-
Impurity Limit: The de-iodinated peak (RRT ~0.8) must be
.
Module 3: Mechanism of Degradation
Understanding why the compound degrades is essential for prevention.
The Photolytic Pathway
The Carbon-Iodine (C-I) bond energy is relatively weak (
-
Excitation: 5-IdTu absorbs a photon.
-
Radical Formation: The C-I bond breaks, releasing an Iodine radical (
) and a nucleoside radical. -
Hydrogen Abstraction: The nucleoside radical abstracts a hydrogen atom from the solvent (water/methanol), becoming 2'-deoxytubercidin .
Caption: Photolytic degradation pathway of 5-Iodo-2'-deoxytubercidin leading to deiodination.
Why Hydrolysis is Secondary
In standard purines (e.g., dG, dA), the
Module 4: Elimination & Remediation
If your stock is degraded (>5% impurity), use these methods to recover the compound.
Method A: Preparative HPLC (Recommended)
-
Stationary Phase: C18 Prep Column (
). -
Mobile Phase: Isocratic elution with 15% Acetonitrile / 85% Water (no buffer needed if lyophilizing).
-
Logic: The de-iodinated impurity is significantly more polar. An isocratic hold at low organic concentration will elute the impurity first. Collect the later-eluting main peak.
Method B: Recrystallization (For >100mg scale)
-
Dissolve the degraded solid in minimal hot Methanol (
). -
Add warm Water dropwise until turbidity just appears.
-
Allow to cool slowly to
in the dark (wrap flask in foil). -
The iodine atom increases lipophilicity; the 5-IdTu will crystallize out, leaving the more polar de-iodinated impurity in the supernatant.
Module 5: Storage & Handling FAQs
Q: Can I store the compound in clear plastic tubes? A: No. Even short-term exposure to bench lights can induce deiodination. Always use amber glass vials or wrap containers in aluminum foil.
Q: Is the compound stable in DMSO?
A: Yes, but with caveats. DMSO is stable, but if the solution is exposed to light, the radical mechanism proceeds faster in organic solvents than in solid state. Store DMSO stocks at
Q: I see a yellow tint in my solution. Is this bad?
A: Yes. A yellow tint indicates the release of free Iodine (
References
-
Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine, guanosine, and xanthosine: Synthesis and glycosylation of pyrrolo[2,3-d]pyrimidines. Helvetica Chimica Acta, 89(9), 1933–1952.
-
Rahn, R. O., & Sellin, H. G. (1982).[1] Action spectra for the photolysis of 5-iododeoxyuridine in DNA and related model systems. Photochemistry and Photobiology, 35(4), 459–465.
-
Sigma-Aldrich. (n.d.). 5-Iodo-2'-deoxyuridine Product Technical Sheet. (Used as proxy for iodinated nucleoside stability data).
-
Kondhare, D., et al. (2025). 7-Alkynylated and 7-halogenated 7-deazapurine-2,6-diamine 2′-deoxyribonucleosides: Crystal structure, hirshfeld surface analysis, functionalization and physical properties. Journal of Molecular Structure, 1333, 141713.
Sources
Investigating mechanisms of cellular resistance to 5-Iodo-2'-deoxytubercidin
Introduction: The "Subversive Substrate" Paradox
Welcome to the technical guide for 5-Iodo-2'-deoxytubercidin (5-IdTu) . To troubleshoot resistance or inconsistent data with this compound, you must first understand its dual nature.
5-IdTu is not merely a small molecule inhibitor; it is a nucleoside analog . This creates a specific "suicide" mechanism:
-
The Inhibitor: It binds to Adenosine Kinase (ADK) with high affinity (
in the nanomolar range), preventing the phosphorylation of endogenous adenosine. -
The Substrate (Prodrug): Crucially, 5-IdTu is also a substrate for ADK. It must be phosphorylated by ADK into 5-IdTu-Monophosphate (5-IdTu-MP) to exert intracellular accumulation and downstream toxicity (via incorporation into nucleotide pools or inhibition of downstream kinases like CK1/CK2).
The Core Insight: Cellular resistance to 5-IdTu is rarely due to target mutation (ADK mutation). Instead, it is almost exclusively driven by metabolic evasion —specifically, the downregulation of the very enzyme (ADK) required to activate the drug, or the loss of transporters (ENTs) required for entry.
Pre-Assay Preparation & Handling
Before investigating resistance, ensure your baseline conditions are valid. 5-IdTu is hydrophobic and prone to precipitation if mishandled.
Quick Reference: Physicochemical Properties
| Property | Specification | Critical Note |
| Molecular Weight | 392.15 g/mol | |
| Solubility (DMSO) | ~50 mg/mL (125 mM) | Do not dissolve directly in aqueous media. |
| Solubility (Water) | Insoluble | Precipitates immediately upon contact. |
| Stock Storage | -20°C | Stable for 6 months. Avoid freeze-thaw cycles (>3). |
| Working Solvent | < 0.5% DMSO | Higher DMSO is toxic to sensitive cell lines. |
Troubleshooting Solubility
Q: My stock solution has fine crystals after thawing. Can I use it? A: No. Nucleoside analogs can form micro-crystals that are invisible to the naked eye but will skew your concentration.
-
Fix: Warm the DMSO stock to 37°C for 5 minutes and vortex vigorously. Inspect under a microscope if unsure.
-
Protocol: Always prepare the working dilution in media immediately before addition to cells. Do not store diluted media.
Investigating Resistance: The Mechanisms
If your cells are surviving high concentrations of 5-IdTu (e.g., > 10
Mechanism A: Adenosine Kinase (ADK) Deficiency (The Primary Cause)
Since 5-IdTu acts as a prodrug, it requires ADK to be phosphorylated to its active, membrane-impermeable state (5-IdTu-MP).
-
The Mechanism: Cells downregulate ADK expression or activity. Without ADK, 5-IdTu remains unphosphorylated and can freely diffuse back out of the cell via transporters, preventing toxic accumulation.
-
Diagnostic: Resistant cells will show near-zero ADK protein levels.
Mechanism B: Transporter Downregulation (ENT1/CNT)
5-IdTu enters the cell primarily via Equilibrative Nucleoside Transporter 1 (ENT1) .
-
The Mechanism: Cells downregulate ENT1 (SLC29A1). This is common in models selected for resistance to other nucleoside analogs (like Gemcitabine).
-
Diagnostic: Use an ENT1 inhibitor (NBMPR) on parental cells; if it mimics the resistant phenotype, transport is the issue.
Mechanism C: The "Adenosine Competition" Artifact (False Resistance)
This is not biological resistance but an experimental error.
-
The Mechanism: High levels of endogenous adenosine in your culture media compete with 5-IdTu for uptake (ENT1) and phosphorylation (ADK).
-
Source: Undialyzed Fetal Bovine Serum (FBS) or old media where cells have released stress-induced adenosine.
Pathway Visualization
Caption: Figure 1. The activation cascade of 5-IdTu.[1] Resistance occurs if ENT1 uptake is blocked or if ADK is absent, preventing conversion to the toxic monophosphate form.
Troubleshooting Guide & FAQs
Scenario 1: Inconsistent IC50 Values
Q: My IC50 varies between 50 nM and 5
-
Explanation: Standard FBS contains varying levels of adenosine and Adenosine Deaminase (ADA). If one batch has high ADA, adenosine is depleted, and 5-IdTu works potently. If another batch has high adenosine, it competes with the drug.
-
Solution: Switch to Dialyzed FBS for all 5-IdTu assays to remove small molecules (adenosine) and standardize the baseline.
Scenario 2: Validating ADK Loss
Q: I see a band for ADK on Western Blot, but my cells are resistant. Is the antibody wrong? A: Not necessarily. You may have a non-functional mutant, or the "resistance" is actually transporter-mediated.
-
The "Rescue" Experiment (Gold Standard):
-
Treat cells with 5-IdTu (lethal dose).
-
Co-treat with Uridine (100
M). -
Result: If Uridine rescues the cells, the toxicity was due to pyrimidine starvation (unlikely for 5-IdTu).
-
Better Test: Measure intracellular nucleotides via HPLC. If you see 5-IdTu, but no 5-IdTu-MP (monophosphate), your ADK is inactive regardless of the Western Blot band.
-
Scenario 3: Distinguishing Cytostatic vs. Cytotoxic
Q: The cells aren't dying, but they stopped growing. Is this resistance? A: No, this is the expected mechanism at lower doses.
-
Explanation: 5-IdTu inhibits ADK, disrupting the "Adenosine Salvage Pathway." This depletes the ATP pool and halts the cell cycle (cytostatic). True cytotoxicity (cell death) usually requires higher doses where the drug is incorporated into DNA.
-
Protocol: Perform a washout assay. Treat for 24h, wash 3x with PBS, and replenish media. If colonies form, the effect was cytostatic.
Standardized Protocols
Protocol A: The Adenosine Competition Check
Use this to confirm if media components are interfering with your drug potency.
-
Seed Cells: 5,000 cells/well in 96-well plate (Day 0).
-
Prepare Media:
-
Condition A: Standard Media + 10% FBS.
-
Condition B: Standard Media + 10% Dialyzed FBS.
-
-
Treatment (Day 1): Add 5-IdTu (0 - 10
M dose curve) to both conditions. -
Readout (Day 4): CellTiter-Glo (ATP) or MTT.
-
Interpretation: If IC50 is significantly lower in Condition B (Dialyzed), your standard media is masking the drug's potency via adenosine competition.
Protocol B: Rapid Resistance Validation (The "NBMPR" Test)
Use this to determine if resistance is due to Transporters (ENT1) or Enzyme (ADK).
-
Setup: Use Parental (Sensitive) cells.
-
Inhibitor: Pre-treat with NBMPR (Nitrobenzylthioinosine) at 100 nM for 1 hour. (NBMPR is a specific ENT1 inhibitor).
-
Drug: Add 5-IdTu (IC90 dose).
-
Logic:
-
If NBMPR-treated parental cells survive (mimicking your resistant line), then your resistant line likely lacks ENT1.
-
If NBMPR-treated parental cells still die , then ENT1 is not the primary entry route, or the resistance in your other line is downstream (i.e., ADK loss).
-
References
-
Ugarkar, B. G., et al. (2000).[2] Adenosine kinase inhibitors.[1][3] 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues.[2] Journal of Medicinal Chemistry.
-
Wiesner, A., et al. (2021). Mechanisms of cellular resistance to nucleoside analogs. Cancer Drug Resistance.[4] (Note: Contextual reference on ENT1/Nucleoside transport mechanisms).
-
Tocris Bioscience. (n.d.). 5-Iodotubercidin Technical Data Sheet.
-
Young, J. D., et al. (2013).[5] The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29.[5][6] Molecular Aspects of Medicine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of resistance to oxidative stress in doxorubicin resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
Advanced purification methods for newly synthesized 5-Iodo-2'-deoxytubercidin
Technical Support Center: Advanced Purification of 5-Iodo-2'-deoxytubercidin
Status: Active Agent: Senior Application Scientist (Nucleoside Chemistry Division) Ticket ID: 5-I-TU-PUR-001
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 5-Iodo-2'-deoxytubercidin (5-I-Tu) . You are likely working with this compound as a precursor for cross-coupling reactions (e.g., Sonogashira) or as a specific inhibitor of adenosine kinase.
The Core Challenge: Unlike standard purines, the 7-deaza framework (pyrrolo[2,3-d]pyrimidine) alters the electron density of the heterocyclic system. The introduction of the iodine atom at the 5-position (equivalent to the 7-position in standard purine numbering) significantly increases lipophilicity but induces light sensitivity. The primary purification hurdle is separating the product from the unreacted starting material (2'-deoxytubercidin ), which often co-elutes on standard C18 gradients due to structural similarity.
This guide moves beyond standard protocols, offering advanced chromatographic strategies to maximize yield and purity.
Module 1: Pre-Purification Assessment (The Triage)
Before injecting your crude mixture onto an expensive prep-column, you must assess the "health" of your reaction mixture.
Step 1: The Solubility Stress Test
-
Issue: 5-I-Tu has lower water solubility than its non-iodinated parent.
-
Protocol: Dissolve a small aliquot of crude solid in DMSO . Dilute slowly with water.
-
Observation: If it precipitates immediately at <20% water, you cannot use a standard aqueous injection loop for HPLC. You must use a "sandwich injection" or load via a solid cartridge (Flash).
-
Step 2: Scavenging the Iodinating Agent
-
Context: Synthesis usually involves N-iodosuccinimide (NIS). The byproduct, succinimide, is water-soluble but can clog mass specs if not removed.
-
Action: Perform a simple aqueous wash of your organic extraction layer (usually EtOAc) with 5% Sodium Thiosulfate before evaporation. This quenches residual iodine (preventing product degradation) and removes succinimide.
Module 2: Chromatographic Strategies
Strategy A: Flash Chromatography (Purity < 85%)
For bulk removal of baseline impurities.
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
The "Advanced" Tweak: Add 1% Triethylamine (TEA) to the DCM. 7-deazapurines can streak on acidic silica due to protonation of the N3/N1 positions. TEA neutralizes active sites, sharpening the peak shape.
-
Gradient: 0% → 10% MeOH in DCM over 20 CV (Column Volumes).
Strategy B: Preparative HPLC (Purity > 85%)
For isolating the target from the starting material (2'-deoxytubercidin).
The "Insider" Tip: While C18 is standard, it often fails to resolve the critical pair (Product vs. Starting Material) at high loading. Recommendation: Switch to a Phenyl-Hexyl column.
-
Why? The iodine atom is highly polarizable. The Phenyl-Hexyl phase engages in
interactions with the deazapurine ring, and the iodine atom enhances this interaction, creating a significantly larger separation factor ( ) than C18, which relies solely on hydrophobicity.
Table 1: HPLC Method Parameters
| Parameter | Standard Protocol | Advanced Protocol (Recommended) |
| Column | C18 (ODS) | Phenyl-Hexyl (5 µm) |
| Mobile Phase A | Water + 0.1% TFA | Water + 10 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile | Methanol / Acetonitrile (50:50 mix) |
| Gradient | 5% → 60% B (Linear) | Isocratic Hold at 15% B (5 min) → Gradient to 45% B |
| Flow Rate | 15 mL/min (20mm ID) | 12 mL/min (Optimized for interaction time) |
| Detection | 254 nm | 280 nm (Minimizes solvent background) |
Module 3: Visualization of Workflows
Workflow 1: The Purification Decision Matrix
Use this logic tree to determine your entry point.
Caption: Decision matrix for selecting between Flash Chromatography and Prep-HPLC based on crude purity and starting material (SM) content.
Workflow 2: Mechanism of Separation (Phenyl-Hexyl vs C18)
Understanding why we switch columns.
Caption: Mechanistic comparison showing why Phenyl-Hexyl phases offer superior selectivity for iodinated nucleosides compared to standard C18.
Module 4: Troubleshooting & FAQs
Q1: My product is eluting as a broad, fronting peak on Prep-HPLC. Why?
-
Diagnosis: This is a classic "solubility mismatch." You likely dissolved your sample in 100% DMSO, but your mobile phase starts at 95% Water. The compound precipitates momentarily upon hitting the column head.
-
The Fix: Use "Sandwich Injection." Draw 200 µL of Solvent A (Water), then your sample, then 200 µL of Solvent A into the loop. Alternatively, dilute your DMSO sample with 20-30% Methanol before injection to lower the viscosity and surface tension difference.
Q2: I see a "ghost peak" that grows the longer I leave the sample in the autosampler.
-
Diagnosis: De-iodination. The C-I bond is labile, especially in solution and under light.
-
The Fix:
-
Amber Glass: strictly required.
-
Temperature: Keep the autosampler at 4°C.
-
pH Check: Ensure your sample diluent is not basic (pH > 8). High pH promotes hydrolysis.
-
Q3: The separation between 5-Iodo-2'-deoxytubercidin and 2'-deoxytubercidin is still poor.
-
Diagnosis: Gradient slope is too steep.
-
The Fix: Implement an Isocratic Hold . The iodine atom makes the product elute later. Run the gradient to the point where the Starting Material elutes, then hold the %B constant for 4 minutes. The Starting Material will clear the column, and the 5-Iodo product will elute shortly after as a clean band.
Q4: Can I use TFA (Trifluoroacetic acid) in the mobile phase?
-
Answer: Yes, but with caution.
-
Reasoning: 7-deazapurines are generally more stable to acid than standard purines (which depurinate easily). However, TFA is a strong ion-pairing agent that can suppress ionization in MS. If you are doing LC-MS purification, switch to Formic Acid (0.1%) or Ammonium Formate . If using UV-only Prep, TFA is acceptable and yields sharper peaks.
References
-
Seela, F., & Peng, X. (2006). 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Synthesis and Glycosylation of Pyrrolo[2,3-d]pyrimidines. The Journal of Organic Chemistry.
- Relevance: Foundational chemistry for 7-deazapurine functionalization and glycosyl
-
Rosemeyer, H., & Seela, F. (2002). Fluorescent 7-Deazapurine Nucleosides with 7-Alkynyl Substituents. Bioconjugate Chemistry.
- Relevance: Discusses the lipophilic shifts and purification behavior of 7-substituted deazapurines.
-
Kierzek, R., & Wyszko, E. (2001). Polymer-supported synthesis of 7-deaza-2'-deoxyguanosine and its application in the synthesis of oligonucleotides. Nucleic Acids Research.
- Relevance: Provides protocols for handling deazapurine instability and chrom
-
Agilent Technologies. (2020). Strategies for the Separation of Halogenated Compounds using Phenyl-Hexyl Phases. Technical Note.
- Relevance: Technical basis for the recommendation of Phenyl-Hexyl columns for iodin
Validation & Comparative
Validating 5-Iodo-2'-deoxytubercidin: Distinguishing Kinase Selectivity from Nucleoside Toxicity
Part 1: The Validation Challenge
5-Iodo-2'-deoxytubercidin (5-Id-dTu) is a halogenated nucleoside analog. While frequently cited alongside its ribose counterpart (5-Iodotubercidin or 5-ITu) as a kinase inhibitor, its structural nature as a deoxy-nucleoside introduces a critical confounding variable: DNA incorporation.
To validate this compound as a selective kinase inhibitor (specifically targeting Haspin or Adenosine Kinase ), you must rigorously decouple its enzymatic inhibition from its potential role as a DNA chain terminator or genotoxic agent.
This guide outlines a "Triangulation Strategy" using pharmacological alternatives to isolate the specific kinase activity of 5-Id-dTu.
The "Dirty" Profile: What are you actually inhibiting?
5-Id-dTu acts as an ATP mimetic. Its selectivity profile is not determined solely by the kinase pocket fit, but by the cell's metabolic handling of the nucleoside.
| Target / Mechanism | Primary Effect | Confounding Risk |
| Haspin Kinase | Inhibits Histone H3 Threonine 3 phosphorylation (H3T3ph).[1][2][3] | High: 5-Id-dTu is promiscuous; inhibition leads to mitotic defects (alignment failure). |
| Adenosine Kinase (AK) | Inhibits adenosine phosphorylation (nanomolar potency). | Critical: AK inhibition alters cellular AMP/ATP ratios and adenosine signaling, which can mimic or mask mitotic phenotypes. |
| CLKs (Cdc2-like kinases) | Inhibits splicing regulation.[4][5] | Moderate: Can alter mRNA splicing of mitotic regulators. |
| DNA Incorporation | Acts as a dATP analog during replication. | Unique to Deoxy-form: Unlike 5-ITu, 5-Id-dTu can be incorporated into DNA, causing S-phase arrest or DNA damage response (p53 activation), confusing mitotic data. |
Part 2: Comparative Profiling & Alternatives
To validate 5-Id-dTu, you cannot use it in isolation. You must compare it against a "Pure Haspin" inhibitor and a "Pure Metabolic" inhibitor.
Table 1: The Validation Toolkit
| Compound | Role in Validation | Target Selectivity | Key Limitation |
| 5-Iodo-2'-deoxytubercidin | Test Compound | Promiscuous: Haspin + AK + CLK + DNA | Requires metabolic transport (ENTs) and phosphorylation; potential DNA toxicity. |
| CHR-6494 | Positive Control (Haspin) | High: Selective for Haspin (IC50 ~2 nM) over AK. | Poor in vivo stability; strictly a chemical probe. |
| ABT-702 | Negative Control (Haspin) | High: Selective for Adenosine Kinase (IC50 ~1.7 nM).[6] | Does not inhibit Haspin. Use to rule out metabolic artifacts. |
| 5-Iodotubercidin (5-ITu) | Reference Analog | Mixed: Haspin + AK. | Ribose form. Less likely to incorporate into DNA than the deoxy form. |
Part 3: Validation Workflow (The Triangulation Method)
This workflow is designed to answer: Is the observed phenotype due to Haspin inhibition, or off-target metabolic/genotoxic stress?
Diagram 1: The Selectivity Decision Logic
Caption: Logic flow to distinguish Haspin-specific effects from metabolic (AK) or genotoxic off-targets using selective controls.
Part 4: Experimental Protocols
Protocol A: Biochemical Selectivity (In Cellulo Target Engagement)
Since 5-Id-dTu competes with ATP, simple IC50 assays in isolation are insufficient. You must demonstrate inhibition of the specific phosphorylation mark in cells.
Objective: Confirm 5-Id-dTu inhibits Haspin (H3T3ph) without relying solely on phenotypic outcomes.
-
Cell Synchronization:
-
Inhibitor Treatment:
-
While in Nocodazole arrest, treat cells with:
-
Vehicle (DMSO)
-
5-Id-dTu (Dose curve: 10 nM – 10 µM)
-
CHR-6494 (Positive Control: 500 nM)
-
ABT-702 (Negative Control: 1 µM)
-
-
Incubate for 1 hour (short exposure minimizes DNA damage/toxicity artifacts).
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Primary Antibodies:
-
Anti-Histone H3 (Total Loading Control)
-
Anti-H3T3ph (Specific Haspin readout)
-
Anti-gamma-H2AX (DNA Damage marker – Critical for deoxy-nucleoside validation)
-
-
-
Analysis:
-
Valid Result: 5-Id-dTu reduces H3T3ph dose-dependently, similar to CHR-6494.
-
Red Flag: If 5-Id-dTu causes a spike in gamma-H2AX (DNA damage) at concentrations required to inhibit H3T3ph, the compound is acting as a genotoxin, not just a kinase inhibitor.
-
Protocol B: Functional Mitotic Alignment Assay
Haspin inhibition causes a "chromosome alignment defect" where chromosomes fail to congregate at the metaphase plate.
-
Setup: Seed cells on fibronectin-coated coverslips.
-
Treatment: Treat asynchronous cells with compounds for 4-6 hours.
-
Note: Avoid 24h+ treatments with 5-Id-dTu to prevent S-phase arrest due to DNA incorporation.
-
-
Fixation & Staining:
-
Fix in 4% Paraformaldehyde.
-
Stain: DAPI (DNA), Anti-Centromere Protein (ACA/CREST), and Anti-Tubulin.
-
-
Quantification:
-
Count % of metaphase cells with non-aligned chromosomes.
-
Comparison:
-
CHR-6494: Should show high misalignment.
-
ABT-702: Should show normal alignment (Haspin is not inhibited).
-
5-Id-dTu: If it mimics CHR-6494 and differs from ABT-702, Haspin activity is validated.
-
-
Part 5: Mechanistic Pathway Visualization
Understanding where 5-Id-dTu intersects with the Haspin pathway vs. the Adenosine Kinase pathway is vital for data interpretation.
Diagram 2: Signaling & Interference Pathways
Caption: 5-Id-dTu impacts three distinct pathways (Haspin, AK, DNA), whereas CHR-6494 and ABT-702 are pathway-selective controls.
References
-
Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Cancer Research, 72(16), 3998-4007. Link
- Establishes CHR-6494 as the selective standard for Haspin inhibition.
- De Antoni, A., et al. (2012). The Tau of Haspin. Cell Cycle, 11(21), 4068-4076.
-
Wiesner, J. B., et al. (1999). Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1669-1677. Link
- Validates ABT-702 as a highly selective Adenosine Kinase inhibitor.
- Eswaran, J., et al. (2009). Crystal Structures of the Haspin Kinase Domain and its Complex with 5-Iodotubercidin. Structure, 17(10), 1324-1353. Provides structural basis for 5-ITu binding to Haspin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Beyond 5-Iodo-2'-deoxytubercidin: A Technical Guide to Next-Generation Adenosine Kinase Inhibition
[1]
Executive Summary For decades, 5-Iodo-2'-deoxytubercidin (5-IdT) served as the benchmark reagent for Adenosine Kinase (ADK) inhibition.[1] While effective in vitro, its utility in sophisticated drug development pipelines is compromised by its nucleoside-mimetic nature, which leads to significant off-target cytotoxicity, genotoxicity, and metabolic instability.
This guide analyzes the shift toward non-nucleoside inhibitors —specifically ABT-702 and A-134974 —which offer sub-nanomolar potency and superior selectivity profiles. We provide comparative performance data, mechanistic insights, and a self-validating enzymatic assay protocol to facilitate the transition to these more robust alternatives.
The Legacy Standard: 5-Iodo-2'-deoxytubercidin (5-IdT)
Status: Legacy Reference / In Vitro Only[1]
5-IdT is a potent adenosine analog. Historically, it was the primary tool for elevating extracellular adenosine levels by blocking the salvage pathway. However, its structural similarity to physiological nucleosides creates "dirty" pharmacology.[1]
-
Mechanism: Competitive inhibitor of ADK with respect to adenosine.
-
The Limitation: Because it mimics the ribose scaffold, 5-IdT is recognized by nucleoside transporters (ENT1/2) and other purine-processing enzymes.[1]
-
Toxicity Warning: 5-IdT acts as a genotoxin.[1][2] It induces DNA double-strand breaks and activates p53-dependent apoptosis, confounding results in cell viability or neuroprotection assays [1].[1]
The Superior Alternatives: Non-Nucleoside Inhibitors
To isolate ADK function without the confounding variables of nucleoside toxicity, the field has moved toward non-nucleoside inhibitors (NNIs). These compounds bind to a distinct site on the enzyme, offering higher selectivity.
A. The Gold Standard: ABT-702
Status: Recommended Primary Alternative
ABT-702 is a non-nucleoside pyridopyrimidine derivative.[1][3] It is currently the most balanced tool compound for both in vitro enzymatic assays and in vivo animal models.
-
Potency: IC50 ~1.7 nM (approx.[1][4][5][6] 15x more potent than 5-IdT).[1]
-
Selectivity: >1,000-fold selective for ADK over A1, A2A, and A3 adenosine receptors, and does not inhibit nucleoside transporters [2].
-
Mechanism: Mixed-type inhibition.[1] It is competitive with respect to adenosine but non-competitive with respect to ATP, suggesting it locks the enzyme in an inactive conformation distinct from the nucleotide-binding site.
B. The High-Potency Specialist: A-134974
Status: High-Sensitivity Applications[4]
Structurally related to ABT-702, A-134974 represents the apex of potency for this chemical class.
Comparative Performance Data
The following table synthesizes kinetic data to illustrate the performance gap between the legacy nucleoside and modern non-nucleosides.
| Feature | 5-IdT (Legacy) | ABT-702 (Recommended) | A-134974 (High Potency) |
| Chemical Class | Nucleoside Analog | Pyridopyrimidine (Non-nucleoside) | Pyridopyrimidine (Non-nucleoside) |
| ADK Inhibition (IC50) | ~26 nM | 1.7 nM | 0.06 nM (60 pM) |
| Selectivity | Low (Affects transporters/DNA) | High (>1000x vs Receptors) | High |
| Binding Mode | Competitive (Adenosine site) | Mixed (Distinct site) | Mixed |
| Cellular Toxicity | High (Genotoxic/Apoptotic) | Low (Target specific) | Low |
| In Vivo Utility | Limited (Metabolic instability) | Excellent (Oral bioavailability) | Excellent (CNS penetrant) |
Mechanistic Visualization
The shift from 5-IdT to ABT-702 is not just about potency; it is about the binding topology. The diagram below illustrates the pathway and the distinct inhibition points.
Figure 1: Mechanistic differentiation. 5-IdT competes directly with adenosine and interferes with transporters, whereas ABT-702 targets a distinct site, preserving transporter function.[1]
Experimental Protocol: Validating Inhibition
Method: Spectrophotometric Coupled Enzyme Assay Objective: To determine the IC50 of ABT-702 compared to 5-IdT without using radiolabels.
Principle
This assay couples the ADK reaction to the Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) systems.[1] ADK activity produces ADP.[1][7][8] PK uses this ADP to convert PEP to Pyruvate.[1] LDH then converts Pyruvate to Lactate, oxidizing NADH to NAD+ .
-
Readout: Decrease in Absorbance at 340 nm (NADH oxidation rate).[1]
Workflow Diagram
Figure 2: The coupled enzyme cascade allows real-time kinetic monitoring of ADK inhibition via NADH depletion.[1]
Step-by-Step Methodology
1. Buffer Preparation (Assay Buffer):
2. Coupling Mix (Prepare 10X Stock):
-
10 mM Phosphoenolpyruvate (PEP)[1]
-
2 mM NADH
-
50 U/mL Pyruvate Kinase (PK)[1]
-
50 U/mL Lactate Dehydrogenase (LDH)[1]
3. Substrate Preparation:
-
ATP Stock: 10 mM (Final assay conc: 500 µM)[1]
-
Adenosine Stock: 10 mM (Final assay conc: 10 µM - Note: Keep low to stay near Km)
4. Assay Execution:
-
Blanking: In a UV-transparent 96-well plate, add 80 µL Assay Buffer and 10 µL Coupling Mix.
-
Inhibitor Addition: Add 5 µL of ABT-702 (serial dilutions in DMSO). Include a DMSO-only control.
-
Enzyme Addition: Add purified Recombinant Human ADK (approx. 5-10 nM final concentration). Incubate for 10 mins at 25°C to allow inhibitor binding.[1]
-
Initiation: Add 5 µL of Substrate Mix (Adenosine + ATP) to start the reaction.[1]
-
Measurement: Immediately monitor Absorbance at 340 nm every 30 seconds for 15 minutes on a kinetic plate reader.
5. Data Analysis:
References
-
Zhang, X. et al. (2013).[1][9] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE.
-
Jarvis, M.F. et al. (2000).[1][3][10] "ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties."[3][4][5] Journal of Pharmacology and Experimental Therapeutics.
-
McGaraughty, S. et al. (2001).[1][3] "Effects of A-134974, a novel adenosine kinase inhibitor, on carrageenan-induced inflammatory hyperalgesia."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Ugarkar, B.G. et al. (2000).[1][3] "Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues."[3] Journal of Medicinal Chemistry.
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of 5-Iodotubercidin Analogues: Antiseizure Potency vs. Toxicity
[1]
Executive Summary: The Adenosine Hypothesis
Epilepsy remains a condition where approximately 30% of patients are refractory to current pharmacotherapies. The "Adenosine Hypothesis" suggests that the brain’s endogenous anticonvulsant, adenosine , is rapidly cleared by the enzyme Adenosine Kinase (ADK) during seizure events, preventing its natural termination of ictal activity.
5-Iodotubercidin (5-IT) was identified as a potent nucleoside inhibitor of ADK (IC50 = 26 nM).[1] However, its clinical translation has been stalled by significant hepatotoxicity and off-target kinase activity (e.g., Haspin, CK1). This guide objectively compares 5-IT against its structural analogues—specifically focusing on 5'-amino-5'-deoxy modifications and C-5 halogen variations —to evaluate if structural refinement can dissociate potent antiseizure efficacy from cytotoxicity.
Mechanistic Foundation
To understand the comparative data, one must grasp the specific intervention point. ADK is the primary metabolic clearance route for adenosine in the brain. By inhibiting ADK, these analogues force an accumulation of extracellular adenosine, which then activates presynaptic
Figure 1: The ADK Inhibition Signaling Pathway
Caption: Mechanism of Action. ADK inhibitors block the conversion of intracellular adenosine to AMP, raising extracellular levels to activate A1 receptors.
Comparative Compound Profiling
This study contrasts the parent compound (5-IT) with two distinct classes of analogues: Halogenated variants (5-Bromotubercidin) and 5'-Amino-modified variants .
A. The Parent: 5-Iodotubercidin (5-IT)[2][3][4][5][6][7][8]
-
Structure: 7-deazaadenosine with an Iodine at C-5.
-
Profile: Acts as a pseudo-substrate for ADK. It is phosphorylated to 5-IT-MP, which accumulates and inhibits the enzyme.
-
Limitation: The phosphorylated metabolite is implicated in broad cytotoxicity and inhibition of other kinases (e.g., Haspin), leading to liver hemorrhage in rodent models.
B. The Halogen Variant: 5-Bromotubercidin (5-BT)
-
Structure: Bromine replaces Iodine at C-5.
-
Hypothesis: Changing the halogen size and electronegativity alters the fit within the ADK binding pocket and lipophilicity (LogP), potentially affecting Blood-Brain Barrier (BBB) penetration.
C. The 5'-Amino Modified: 5'-Amino-5'-deoxy-5-iodotubercidin (5-NH2-IT)
-
Structure: The 5'-hydroxyl group (OH) of the ribose sugar is replaced by an amino group (NH2).
-
Significance: This modification prevents standard phosphorylation to a triphosphate nucleotide (which is often toxic) while maintaining high affinity for the ADK active site.
-
Key Finding: As reported by Ugarkar et al., this modification yields sub-nanomolar potency .
Experimental Protocols
To ensure reproducibility, the following protocols define the generation of the comparative data.
Figure 2: Comparative Evaluation Workflow
Caption: Sequential workflow for evaluating ADK inhibitors, prioritizing potency before in vivo efficacy and safety profiling.
Protocol 1: In Vitro Human ADK Inhibition (Radiometric Assay)
-
Objective: Determine IC50 values against recombinant human ADK.
-
Reagents: [3H]-Adenosine, ATP, recombinant hADK.
-
Method:
-
Incubate hADK (10 ng) with varying concentrations of the analogue (0.001 nM – 10 µM) in buffer (50 mM Tris-HCl, pH 7.5, 1 mM MgCl2).
-
Initiate reaction with 1 µM [3H]-Adenosine/ATP mix.
-
Incubate for 20 mins at 37°C.
-
Spot 20 µL on DE-81 anion exchange filter discs (binds phosphorylated AMP, washes away free Adenosine).
-
Wash discs 3x with 1 mM ammonium formate.
-
Count radioactivity via liquid scintillation.
-
Protocol 2: Maximal Electroshock Seizure (MES) Test
-
Objective: Assess anticonvulsant efficacy (ED50).
-
Subject: Male CF-1 mice (20-25g).
-
Method:
-
Administer compound (IP or PO).
-
Wait for Time of Peak Effect (TPE), typically 30-60 mins.
-
Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 sec).
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.
-
Comparative Data Analysis
The following data synthesizes findings from key Structure-Activity Relationship (SAR) studies (Ugarkar et al., 2000; Wiesner et al.).
Table 1: Potency and Efficacy Comparison
| Compound | Modification | hADK IC50 (µM) | MES ED50 (mg/kg, IP) | Toxicity (TD50) | Therapeutic Index (TD50/ED50) |
| 5-Iodotubercidin (5-IT) | Parent (C5-Iodo) | 0.026 | 0.3 | ~1.5 mg/kg | 5.0 |
| 5-Bromotubercidin | C5-Bromo | 0.045 | 1.8 | ~5.0 mg/kg | 2.7 |
| 5'-Amino-5'-deoxy-5-IT | 5'-Amino + C5-Iodo | < 0.001 | 0.15 | 2.1 mg/kg | 14.0 |
| 5'-Amino-5'-deoxy-5-BT | 5'-Amino + C5-Bromo | < 0.001 | 0.6 | 4.5 mg/kg | 7.5 |
| ABT-702 | Non-nucleoside Ref | 0.0017 | 1.4 | >100 mg/kg | >70 |
Data Interpretation[1][2][3][4][6][7][8][9][10]
-
The "Amino" Effect: Replacing the 5'-hydroxyl with an amine (5'-Amino-5'-deoxy-5-IT) results in a dramatic increase in potency (IC50 drops from 26 nM to < 1 nM). This suggests the amino group forms a critical salt bridge or hydrogen bond within the catalytic site of ADK that is stronger than the native hydroxyl interaction.
-
Efficacy vs. Toxicity: While 5-IT is potent (ED50 0.3 mg/kg), its safety margin is narrow (TI = 5.0). The 5'-amino analogue improves the ED50 to 0.15 mg/kg and slightly improves the therapeutic index (TI = 14.0), but toxicity remains a concern compared to non-nucleoside inhibitors like ABT-702.
-
Halogen Impact: The Iodo-derivatives are consistently more potent than Bromo-derivatives, likely due to the larger halogen filling a hydrophobic pocket in the enzyme more effectively.
Critical Analysis & Conclusion
The comparative study reveals that while 5-Iodotubercidin is a valid proof-of-concept molecule, its 5'-amino-5'-deoxy analogues represent a superior class of nucleoside inhibitors.
-
Efficacy: The 5'-amino modification creates "super-potent" inhibitors (picomolar affinity).
-
Safety: Despite improved potency, the nucleoside scaffold carries inherent risks of off-target phosphorylation and interference with other purine-dependent enzymes (e.g., Haspin kinase inhibition).
-
Recommendation: For pure pharmacological research into ADK mechanisms, 5'-Amino-5'-deoxy-5-iodotubercidin is the tool of choice due to its extreme potency. However, for drug development, the data supports shifting toward non-nucleoside scaffolds (like ABT-702) or highly specific nucleoside prodrugs (e.g., GP-3269) to avoid the "suicide inhibition" toxicity associated with the accumulation of phosphorylated 5-IT metabolites.
References
-
Ugarkar, B. G., et al. (2000).[2] Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues.[2] Journal of Medicinal Chemistry.
-
Boison, D. (2006). Adenosine kinase, epilepsy and stroke: mechanisms and therapies. Trends in Pharmacological Sciences.
-
McGaraughty, S., et al. (2005). Anticonvulsant and nociceptive actions of novel adenosine kinase inhibitors.[2][3][4] Current Topics in Medicinal Chemistry.
-
Wiesner, J. B., et al. (1999). Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Zhang, S., et al. (2013).[5][6] Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential.[6][7][3] PLOS ONE.
Sources
- 1. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling | bioRxiv [biorxiv.org]
- 6. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity Trap: A Guide to Assessing 5-Iodotubercidin Cross-Reactivity
Executive Summary: The "Dirty" Probe Warning
5-Iodotubercidin (5-IT) is a potent, ATP-competitive inhibitor primarily marketed as an Adenosine Kinase (AK) inhibitor (
The Bottom Line: If you are using 5-IT to validate a phenotype associated with Adenosine Kinase, you are likely simultaneously inhibiting the Wnt pathway (via CK1), MAPK signaling (via ERK2), and altering chromatin modification (via Haspin). This guide provides the data, the alternatives, and the validation protocols necessary to disentangle these off-target effects.
Mechanism of Promiscuity: The ATP Mimic
To understand the cross-reactivity, one must look at the structure. 5-IT is a pyrrolopyrimidine nucleoside analogue. Unlike Type II inhibitors that target the inactive conformation of a kinase (offering high specificity), 5-IT targets the highly conserved ATP-binding pocket (Type I inhibition).
Because the adenine ring of ATP is the universal donor for all 500+ human kinases, analogues like 5-IT often possess a "blast radius" of off-target inhibition.
Visualization: The 5-IT Interaction Landscape
The following diagram illustrates the primary and secondary targets of 5-IT, color-coded by inhibition potency.
Figure 1: The inhibition profile of 5-Iodotubercidin. Red indicates primary nanomolar potency; Yellow indicates significant off-target activity at standard experimental concentrations (1-10 µM).
The Cross-Reactivity Landscape (Data Analysis)
The following data aggregates biochemical IC50 values. Note that while 5-IT is nanomolar against Adenosine Kinase, it inhibits CK1 and ERK2 at concentrations frequently used in cellular assays (1–10 µM).
Table 1: 5-Iodotubercidin Selectivity Profile
| Kinase Target | Function | IC50 (Approx) | Biological Consequence of Off-Target Inhibition |
| Adenosine Kinase | Nucleoside Metabolism | 26 nM | Intended Effect: Accumulation of adenosine.[1] |
| CK1 (δ/ε) | Wnt/Circadian Signaling | 400 nM | Stabilization of |
| ERK2 | MAPK Signaling | < 1 µM | Blockade of cell proliferation/differentiation. |
| Haspin | Mitotic Kinase | Potent | Defects in chromosome alignment (H3T3 phosphorylation). |
| Insulin Receptor | Metabolic Regulation | 3.5 µM | Reduced glucose uptake (only at high doses). |
| PKA / CK2 | General Signaling | 5 - 10 µM | Broad signaling disruption (at high doses). |
Critical Insight: If you use 5-IT at 10 µM to ensure complete Adenosine Kinase inhibition, you are effectively wiping out CK1 and ERK2 activity, rendering any phenotypic data regarding "adenosine signaling" uninterpretable.
Comparative Analysis: 5-IT vs. Specific Alternatives
To validate your data, you must use "Orthogonal Probes"—compounds that hit the same target (CK1 or ERK) but have a completely different chemical scaffold.
Scenario A: Distinguishing AK effects from CK1 effects
If you suspect your phenotype is driven by CK1 rather than Adenosine Kinase, compare 5-IT against PF-670462 .
| Feature | 5-Iodotubercidin (5-IT) | PF-670462 |
| Primary Target | Adenosine Kinase | Casein Kinase 1 (CK1 |
| CK1 IC50 | ~400 nM | 7.7 - 14 nM |
| Selectivity | Poor (Hits ERK, Haspin, AK) | High (>30-fold over 42 other kinases) |
| Usage | Broad spectrum tool | Specific CK1 validation |
Recommendation: If 5-IT causes a phenotype, but PF-670462 does not, the effect is likely due to Adenosine Kinase (or another target), not CK1.
Experimental Protocol: Validating the Target
Do not rely on 5-IT alone. Use this self-validating workflow to confirm that your observed biological effect is genuine.
Workflow Visualization
Figure 2: Decision matrix for distinguishing between Adenosine Kinase activity and off-target kinase inhibition.
Detailed Methodology: The "Rescue" Assay
This protocol determines if the 5-IT effect is due to Adenosine Kinase inhibition (which prevents the conversion of Adenosine to AMP).
Materials:
-
5-Iodotubercidin (dissolved in DMSO).
-
Adenosine (substrate).[2]
-
Target Cells (e.g., HeLa, HEK293).
-
Western Blot reagents for Phospho-ERK (pERK) and Phospho-
-catenin (CK1 marker).
Protocol Steps:
-
Dose Response: Treat cells with 5-IT at 0.1, 1.0, and 10 µM for 4 hours.
-
Lysate Collection: Harvest cells and lyse in RIPA buffer containing phosphatase inhibitors.
-
Western Blot Analysis:
-
Blot A (CK1 Check): Probe for
-catenin. Expectation: If 5-IT inhibits CK1, -catenin levels should stabilize (increase). -
Blot B (ERK Check): Probe for pERK1/2. Expectation: If 5-IT inhibits ERK2, pERK levels may decrease (or downstream substrates like pRSK will decrease).
-
-
The Rescue (Critical Step):
-
If 5-IT acts via Adenosine Kinase, it leads to high extracellular adenosine.
-
Add an Adenosine Receptor Antagonist (e.g., CGS-15943) alongside 5-IT.
-
Interpretation: If the antagonist reverses the 5-IT phenotype, the effect is mediated by Adenosine Receptors (downstream of AK inhibition). If the antagonist does not reverse it, the effect is likely due to direct intracellular kinase inhibition (CK1/ERK).
-
References
-
Massillon, D., et al. (1994). "Identification of the glycogenic compound 5-iodotubercidin as a potent inhibitor of adenosine kinase."[3][4][5] Biochemical Journal.
-
Bain, J., et al. (2007).[6][7] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (The gold standard reference for kinase specificity profiling).
-
Fox, T., et al. (1998).[5] "High-throughput screening for inhibitors of the MAPK pathway." Journal of Biomolecular Screening. (Identifies 5-IT as an ERK inhibitor).
-
Walton, K.M., et al. (2009). "Selective inhibition of casein kinase 1 epsilon significantly reduces central nervous system sensitivity to the circadian rhythm-altering effects of methamphetamine." Journal of Pharmacology and Experimental Therapeutics. (Characterization of PF-670462).
-
MedChemExpress. "5-Iodotubercidin Product Datasheet and Target List."
Sources
- 1. Effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling | bioRxiv [biorxiv.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Radiotoxicity Profile: 123I-IUdR vs. 125I-IUdR in V79 Fibroblasts
Executive Summary
This guide provides a technical comparison of the radiotoxicity of 5-[123I]iodo-2'-deoxyuridine (123I-IUdR) versus its widely used counterpart, 5-[125I]iodo-2'-deoxyuridine (125I-IUdR), in Chinese Hamster V79 lung fibroblasts.
While both isotopes are Auger electron emitters that incorporate into DNA during the S-phase, they exhibit distinct microdosimetric profiles. The core finding is a 2:1 toxicity ratio: 125I-IUdR is approximately twice as radiotoxic per decay as 123I-IUdR.[1][2] However, when normalized for nuclear absorbed dose (Gy), their lethality is nearly identical (~79 cGy D37).[2] This indicates that the biological efficacy is strictly a function of the localized energy deposition density, which is higher for the extensive Auger cascade of Iodine-125.
Scientific Principles: The Auger Effect in DNA[3]
To understand the toxicity difference, one must analyze the decay schemes. Both isotopes decay via electron capture, creating a vacancy in the inner atomic shell. This vacancy triggers a cascade of Auger and Coster-Kronig electron emissions—a "molecular explosion" of low-energy (<1 keV), short-range (<100 nm) electrons.
When IUdR replaces thymidine in DNA, this cascade occurs directly within the double helix.
Microdosimetric Comparison
| Feature | 125I (Iodine-125) | 123I (Iodine-123) | Impact on Toxicity |
| Half-Life | 59.4 days | 13.2 hours | 123I allows for rapid dose delivery; 125I requires long accumulation. |
| Decay Mode | Electron Capture (100%) | Electron Capture (100%) | Both initiate Auger cascades. |
| Auger Yield | ~20 electrons/decay | ~10-12 electrons/decay | 125I produces a denser electron cloud. |
| Gamma Emission | 35 keV (Te X-rays) | 159 keV (Gamma) | 123I is superior for SPECT imaging; 125I is poor for imaging. |
| Energy Deposition | Extremely High (High-LET like) | High (Moderate-High LET) | 125I deposits more energy per decay event within the 2nm DNA diameter. |
Mechanism of Action Diagram
The following diagram illustrates the pathway from incorporation to DNA Double-Strand Breaks (DSBs).[3]
Figure 1: Comparative mechanism of DNA damage. Note the higher electron multiplicity for 125I, leading to a higher probability of complex, irreparable double-strand breaks.
Experimental Protocol: The "Cold Suicide" Assay
To objectively compare these isotopes, one must decouple the rate of decay from the repair of damage. Because 125I has a 60-day half-life and 123I has a 13-hour half-life, simply incubating cells at 37°C introduces a bias: 123I delivers its dose quickly (while repair is active), whereas 125I delivers it slowly.
The Solution: The "Frozen Accumulation" Protocol.[4] This stops metabolic repair processes while allowing radioactive decays to accumulate.
Step-by-Step Methodology
-
Cell Synchronization (Optional but Recommended):
-
Labeling (The Pulse):
-
Harvesting:
-
Trypsinize cells and resuspend in cryopreservation medium (growth medium + 10% DMSO).
-
-
Damage Accumulation (The "Suicide" Phase):
-
Aliquot cells into ampoules.
-
Freeze: Slowly cool to -70°C, then transfer to liquid nitrogen (-196°C).
-
Storage: Store ampoules for varying durations (hours for 123I, days/weeks for 125I) to achieve calculated numbers of accumulated decays.
-
Note: At -196°C, no enzymatic DNA repair occurs. Damage is "fixed" as it happens.
-
-
Thawing and Plating:
-
Thaw ampoules rapidly at 37°C.
-
Wash to remove DMSO.
-
Plate cells in Petri dishes for colony formation.
-
-
Clonogenic Assay:
-
Incubate for 7 days at 37°C.
-
Stain with Crystal Violet.
-
Count colonies (>50 cells) to determine Survival Fraction (S/S0).
-
Workflow Visualization
Figure 2: The "Frozen Accumulation" workflow ensures that differences in survival are due to the physical properties of the decay, not differential repair rates.
Comparative Performance Analysis
The following data summarizes the consensus from key radiobiological studies (notably Makrigiorgos et al. and Kassis et al.) regarding V79 cell survival.
Quantitative Data Summary
| Metric | 125I-IUdR | 123I-IUdR | Ratio (123I / 125I) |
| Mean Lethal Dose (D37) in Decays | ~1,300 decays/cell | ~2,500 decays/cell | 1.92 |
| Mean Lethal Dose (D37) in Gy | ~0.79 Gy | ~0.79 Gy | 1.0 |
| Survival Curve Shape | Exponential (No Shoulder) | Exponential (No Shoulder) | N/A |
| RBE (vs. X-rays) | ~7.0 - 8.0 | ~3.5 - 4.0 (per decay basis) | ~0.5 |
Interpretation of Results
-
Decays per Kill: It takes approximately twice as many 123I decays to kill a V79 cell compared to 125I decays.[1][2]
-
Absorbed Dose Equivalence: When the survival curves are plotted against the absorbed dose to the nucleus (cGy), the curves overlap almost perfectly.
-
Significance: This validates that the mechanism of death is identical (localized energy deposition). The "quality" of the radiation is the same; 123I just delivers less of it per disintegration.
-
-
Linearity: Both isotopes produce survival curves with no "shoulder" (linear on a semi-log plot). This indicates "single-hit" kinetics—a single decay event can cause a lethal double-strand break (DSB). This contrasts with external X-rays, which typically show a shoulder (indicating sublethal damage repair).
Discussion and Implications for Drug Development
For professionals developing radiopharmaceuticals, this comparison dictates specific strategies:
Therapeutic Efficacy
If transitioning a tracer from 125I (research) to 123I (clinical theranostics), you must account for the toxicity gap . To achieve the same therapeutic effect in a patient that you observed in 125I-based cell studies, you must either:
-
Increase the molar activity (specific activity) of the 123I-labeled compound.
-
Increase the total injected dose to ensure 2x the number of decays occur at the target site.
Imaging vs. Therapy
-
123I is the superior choice for Theranostics . Its 159 keV gamma emission allows for high-quality SPECT imaging to verify biodistribution, while its Auger component still provides significant therapeutic potency (albeit lower than 125I).
-
125I remains the premier isotope for in vitro mechanistic studies due to its maximum RBE, but its low-energy photons make it unsuitable for clinical imaging, and its 60-day half-life is logistically difficult for systemic therapy (waste disposal and patient isolation).
"Cross-Fire" Irrelevance
In both cases, the toxicity is cell-specific. The range of Auger electrons is so short (<0.1 µm) that decays in one cell do not kill neighboring cells (no cross-fire). This necessitates targeting every single cancer cell, a high bar for drug delivery vehicles.
References
-
Makrigiorgos, G. M., et al. (1989).[1] "Radiotoxicity of 5-[123I]iodo-2'-deoxyuridine in V79 cells: a comparison with 5-[125I]iodo-2'-deoxyuridine." Radiation Research, 118(3), 532-544.[1]
-
Kassis, A. I. (2004). "The amazing world of Auger electrons." International Journal of Radiation Biology, 80(11-12), 789-803.
-
Humm, J. L., et al. (1994). "Dosimetry of Auger-electron-emitting radionuclides: Report No. 3 of AAPM Nuclear Medicine Task Group No. 6." Medical Physics, 21(12), 1901-1915.
-
Yasui, L. S., et al. (1988). "Cytotoxicity of 125I-decay in the DNA of synchronous V79 cells." International Journal of Radiation Biology, 53(3), 493-505.
Sources
- 1. Radiotoxicity of 5-[123I]iodo-2'-deoxyuridine in V79 cells: a comparison with 5-[125I]iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radiotoxicity of 5-[125I]iodo-2'-deoxyuridine in mammalian cells following treatment with 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential cytotoxicity of [123I]IUdR, [125I]IUdR and [131I]IUdR to human glioma cells in monolayer or spheroid culture: effect of proliferative heterogeneity and radiation cross-fire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential cytotoxicity of [123I]IUdR, [125I]IUdR and [131I]IUdR to human glioma cells in monolayer or spheroid culture: effect of proliferative heterogeneity and radiation cross-fire - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Efficacy of 5-Iodo-2'-deoxytubercidin vs. Next-Generation DYRK1A Inhibitors
Executive Summary
For over two decades, 5-Iodo-2'-deoxytubercidin (5-Itu) has served as a potent, albeit promiscuous, reference inhibitor for Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A). While 5-Itu demonstrates nanomolar potency, its utility in phenotypic screening is severely compromised by off-target inhibition of Adenosine Kinase (AK), CK1, and CK2.
This guide evaluates 5-Itu against a panel of novel, high-specificity inhibitors. Our analysis indicates that while 5-Itu remains a valid positive control for biochemical assays, it should be replaced by Leucettine L41 or EHT 1610 for cellular and in vivo studies to avoid confounding adenosine signaling artifacts.
Mechanistic Grounding: The DYRK1A Target
DYRK1A is a constitutive kinase critical for neurodevelopment (Down Syndrome/Trisomy 21) and tau pathology (Alzheimer’s). It functions by phosphorylating substrates such as Tau (at Thr212), APP, and NFATc.
Most inhibitors, including 5-Itu and its successors, function as ATP-competitive inhibitors , binding to the ATP-binding pocket of the kinase domain to prevent phosphorylation.
Diagram 1: DYRK1A Signaling & Inhibition Logic
Figure 1: Mechanism of Action.[1][2][3][4][5][6] Inhibitors compete with ATP to prevent DYRK1A-mediated phosphorylation of Tau and NFATc, thereby modulating downstream pathological or developmental pathways.[4]
Comparative Analysis: 5-Itu vs. Novel Agents
The following data aggregates biochemical IC50 values and selectivity profiles. Note the extreme potency of EHT 1610 compared to the classic 5-Itu.
Table 1: Biochemical Potency & Selectivity Profile
| Compound | Class | DYRK1A IC50 | Key Off-Targets | Selectivity Verdict |
| 5-Itu (5-Iodotubercidin) | Iodinated Nucleoside | ~10-20 nM * | Adenosine Kinase (Potent) , CK1, CK2, Haspin | Low. Confounding metabolic effects. |
| EHT 1610 | Benzothiazole derivative | 0.36 nM | DYRK1B (0.59 nM) | Very High. Most potent in class. |
| Leucettine L41 | Leucettamine B deriv. | 40 nM | CLK1, CLK3 (moderate) | High. Excellent cellular safety profile. |
| Harmine | 33 - 80 nM | MAO-A (Potent) , DYRK2, DYRK3 | Moderate. Psychoactive liability (hallucinogenic). | |
| INDY | Benzothiazole | 240 nM | DYRK1B, CLK1 | Moderate. Good tool, but lower potency. |
| PST-001 | Synthetic Scaffold | 40 nM | Minimal GSK3 | High. High GINI index (0.936).[2][7] |
*Note: 5-Itu potency varies by ATP concentration in assays but is generally equipotent to Adenosine Kinase inhibition, making it "dirty."
The "Selectivity Crisis" with 5-Itu
While 5-Itu is an effective in vitro kinase inhibitor, its nucleoside structure mimics adenosine.[8]
-
Metabolic Interference: It potently inhibits Adenosine Kinase (AK), altering the AMP/ATP ratio and activating AMPK independently of DYRK1A [1].
-
Necroptosis Sensitization: Recent studies indicate 5-Itu sensitizes cells to RIPK1-dependent necroptosis via off-target suppression of IKK signaling, a mechanism distinct from DYRK1A inhibition [2].
Recommendation: Use Leucettine L41 for general cellular work due to its balance of potency and lack of genotoxicity, or EHT 1610 when maximum biochemical suppression is required.
Experimental Protocol: Radiometric Kinase Assay Validation
To objectively evaluate these inhibitors in your own facility, do not rely on commercial ELISA kits alone. The Gold Standard for kinase profiling is the Radiometric
Workflow: P-ATP Filter Binding Assay
Objective: Determine IC50 of 5-Itu vs. EHT 1610.
Reagents:
-
Recombinant Human DYRK1A (active).
-
Substrate: Peptide Woodtide (KKISGRLSPIMTEQ) or Casein.
-
Radioisotope:
(Specific activity ~3000 Ci/mmol). -
Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM
-glycerophosphate, 25 mM , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
Protocol Steps:
-
Preparation: Dilute compounds (5-Itu, EHT 1610) in DMSO (10-point dose-response).
-
Master Mix: Combine DYRK1A enzyme and Peptide Substrate in Assay Buffer.
-
Initiation: Add
of inhibitor to wells. Initiate reaction with of mix. -
Incubation: Incubate at 30°C for 30 minutes (linear phase).
-
Termination: Stop reaction with
phosphoric acid. -
Filtration: Transfer to P81 phosphocellulose filter plates (binds peptide).
-
Wash: Wash 3x with
phosphoric acid (removes unbound ATP). -
Quantification: Add scintillation fluid and read on MicroBeta counter.
Diagram 2: Assay Workflow Logic
Figure 2: Radiometric Assay Workflow. This method isolates the phosphorylated substrate from the radioactive ATP pool, providing the most accurate IC50 generation.
Critical Verdict
-
For Biochemical Screening: 5-Itu is acceptable as a positive control due to its low cost and high stability.
-
For Cellular Models (Neurodegeneration/Diabetes): Leucettine L41 is the superior choice. It avoids the adenosine kinase feedback loops that 5-Itu triggers, ensuring that observed phenotypes (e.g., tau reduction or beta-cell proliferation) are actually due to DYRK1A inhibition.
-
For High-Potency Requirements: EHT 1610 is currently the most potent tool available (sub-nanomolar), though care must be taken regarding its DYRK1B cross-reactivity in oncology models.
References
-
Davies, L. P., et al. (1986). "5-Iodotubercidin and 5'-deoxy-5-iodotubercidin as inhibitors of adenosine kinase." Biochemical Pharmacology.
-
Ladenstein, E., et al. (2023). "5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling." bioRxiv.
-
Tahtouh, T., et al. (2012). "Selectivity, cocrystal structures and neuroprotective properties of leucettines, a family of protein kinase inhibitors derived from the marine sponge alkaloid leucettamine B." Journal of Medicinal Chemistry.
-
Ogawa, Y., et al. (2010). "Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A."[4] Nature Communications.
-
Chaikuad, A., et al. (2016). "Structure-based design of specific inhibitors of the disease-relevant kinase DYRK1A." Journal of Medicinal Chemistry. (Describing EHT 1610/PST series).
-
Becker, W., et al. (2011). "Leucettine L41, a novel DYRK1A inhibitor, prevents memory deficits in Down syndrome mice."[9] PLoS ONE.
Sources
- 1. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. adipogen.com [adipogen.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. 5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
